Azido-PEG6-NHS ester
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O10/c20-22-21-4-6-28-8-10-30-12-14-32-16-15-31-13-11-29-9-7-27-5-3-19(26)33-23-17(24)1-2-18(23)25/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOAPGNZNSYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG6-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG6-NHS ester is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and ease of use by researchers and drug development professionals.
This crosslinker features two key functional groups: an azide (N₃) and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic hexaethylene glycol (PEG6) spacer.[4][5] The NHS ester allows for the covalent attachment to primary amines, such as the side chain of lysine residues in proteins, while the azide group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The PEG6 linker enhances the solubility of the molecule and its conjugates in aqueous media, a crucial property for biological applications.
Core Properties and Data Presentation
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₃₂N₄O₁₀ | |
| Molecular Weight | 476.48 g/mol | |
| Purity | >90% | |
| Appearance | Colorless to light yellow liquid | |
| CAS Number | 2055014-64-5 |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | 100 mg/mL (209.87 mM) | |
| Water | Soluble | |
| DCM (Dichloromethane) | Soluble | |
| DMF (Dimethylformamide) | Soluble | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in saline) |
Table 3: Storage and Stability
| Form | Storage Temperature | Duration | Reference(s) | |---|---|---| | Pure | -20°C | 3 years | | | In Solvent | -80°C | 6 months | | | In Solvent | -20°C | 1 month | |
Reaction Mechanisms and Signaling Pathways
This compound's utility stems from its two distinct reactive ends, enabling a two-step conjugation strategy.
First, the NHS ester reacts with primary amines on a biomolecule to form a stable amide bond. This reaction is highly efficient at a slightly alkaline pH.
Following the initial labeling, the azide group on the modified biomolecule can be conjugated to a second molecule containing an alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly specific and efficient, forming a stable triazole linkage.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: General Protein Labeling with this compound
This protocol describes the initial labeling of a protein with the azido-PEG linker.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the NHS ester in solution due to its susceptibility to hydrolysis.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Characterization and Storage: Determine the concentration and degree of labeling of the azide-labeled protein using appropriate methods (e.g., mass spectrometry). Store the labeled protein under conditions optimal for the unlabeled protein.
Protocol 2: Two-Step Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the synthesis of an ADC using a two-step approach involving initial antibody labeling with this compound followed by a CuAAC reaction with an alkyne-containing cytotoxic payload.
Part A: Antibody Labeling with this compound
Follow Protocol 1 using the antibody as the protein of interest.
Part B: CuAAC Reaction with Alkyne-Payload
Materials:
-
Azide-labeled antibody from Part A
-
Alkyne-containing cytotoxic payload
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Purification supplies (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled antibody (final concentration ~1-5 mg/mL) and the alkyne-payload (2-5 fold molar excess over the antibody).
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is often used.
-
Reaction Initiation: Add the copper/ligand complex to the antibody/payload mixture. The final concentration of copper is typically 50-250 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Quenching and Purification: Quench the reaction by adding EDTA to chelate the copper. Purify the final ADC using a suitable method like size-exclusion chromatography to remove excess reagents and byproducts.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as HIC-HPLC, SEC, and LC-MS.
Protocol 3: PROTAC Synthesis using this compound
This protocol provides a general workflow for synthesizing a PROTAC where the this compound links a protein of interest (POI) ligand and an E3 ligase ligand.
Procedure:
-
First Coupling Reaction (NHS Ester Amination):
-
Dissolve the amine-containing ligand (either the POI or E3 ligase ligand) in a suitable solvent like DMF.
-
Add this compound (typically 1.1-1.5 equivalents).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting azide-PEG-ligand intermediate by preparative HPLC.
-
-
Second Coupling Reaction (CuAAC):
-
Dissolve the purified azide-PEG-ligand intermediate and the alkyne-functionalized second ligand in a suitable solvent mixture (e.g., t-BuOH/H₂O).
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate, as described in Protocol 2, Part B .
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule using preparative HPLC.
-
Conclusion
This compound is a versatile and powerful tool for researchers and drug development professionals. Its dual functionality allows for a controlled, two-step bioconjugation strategy, while the hydrophilic PEG spacer enhances the properties of the resulting conjugates. The detailed protocols and data provided in this guide are intended to facilitate the effective use of this important crosslinker in the development of novel therapeutics and research reagents. As the fields of targeted drug delivery and chemical biology continue to advance, the applications of well-designed linkers like this compound will undoubtedly expand.
References
An In-depth Technical Guide to Azido-PEG6-NHS Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG6-NHS ester, a bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. We will delve into its core properties, provide detailed experimental protocols for its use, and illustrate key mechanisms and workflows through diagrams.
Core Properties of this compound
This compound is a versatile chemical tool featuring two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a hydrophilic hexaethylene glycol (PEG6) spacer.[1][2] This unique structure allows for a two-step bioconjugation strategy. The NHS ester reacts with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[3][4] The azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, enabling the attachment of molecules containing alkyne, BCN, or DBCO groups.[1] The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous environments.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₂N₄O₁₀ | |
| Molecular Weight | 476.48 g/mol (also cited as 476.5 g/mol ) | |
| Purity | ≥95% (some suppliers specify >90% or 98%) | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | |
| Storage (Solid Form) | -20°C for up to 12 months, desiccated and protected from light. | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | |
| Shipping Conditions | Ambient temperature for up to 3 weeks. |
Reaction Mechanisms and Workflows
To visually represent the utility of this compound, the following diagrams illustrate its structure, reaction with primary amines, and a typical experimental workflow for protein labeling and subsequent conjugation.
Experimental Protocols
The following protocols provide a detailed methodology for the labeling of a protein with this compound and subsequent conjugation via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials and Reagents
-
Protein of interest (e.g., IgG antibody)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Alkyne-containing molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Desalting columns or dialysis cassettes for purification
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Protocol 1: Labeling of a Protein with this compound
This protocol is adapted from general procedures for labeling proteins with NHS esters.
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. It is crucial to equilibrate the vial of the NHS ester to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester. Do not prepare stock solutions for long-term storage.
-
Calculation of Reagent Volume: Determine the desired molar excess of the this compound. A 20-fold molar excess is typically recommended for a protein concentration of 1-10 mg/mL to achieve an incorporation of 4-6 linker molecules per antibody. For more dilute protein solutions, a higher molar excess (e.g., 50-fold) may be necessary.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional but Recommended): To stop the reaction, a quenching buffer such as Tris-HCl can be added to a final concentration of 50-100 mM. Incubate for an additional 5-15 minutes.
-
Purification: Remove the unreacted this compound and the hydrolyzed NHS byproduct using a desalting column or by dialysis against the buffer of choice.
-
Storage: Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-labeled protein with an alkyne-containing molecule.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule (e.g., a fluorophore) in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
Prepare a 100 mM stock solution of a copper-chelating ligand like THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and the THPTA ligand (final concentration 1 mM).
-
In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).
-
-
Initiation of Click Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to start the reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a light-sensitive molecule like a fluorophore.
-
Purification: Purify the final conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
Characterization and Storage: Determine the final protein concentration and the degree of labeling. Store the final conjugate under appropriate conditions, protected from light if necessary.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various advanced applications:
-
Antibody-Drug Conjugates (ADCs): It is used as a linker to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.
-
PROTACs: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.
-
Surface Modification: The NHS ester can be used to anchor the molecule to amine-functionalized surfaces, while the azide group is available for the subsequent attachment of other molecules, facilitating the creation of functionalized biomaterials and biosensors.
-
Proteomics and Imaging: Proteins can be labeled with this reagent, and a fluorescent probe or biotin can be attached via click chemistry for visualization or affinity purification, respectively.
References
An In-depth Technical Guide to Azido-PEG6-NHS Ester: Mechanism and Application
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of Azido-PEG6-NHS ester, a heterobifunctional crosslinker pivotal in bioconjugation and drug development. We will dissect its mechanism of action, detail its reaction kinetics, provide standardized experimental protocols, and illustrate its utility in creating precisely engineered biomolecules.
Core Concepts: Deconstructing this compound
This compound is a versatile chemical tool composed of three distinct functional components:
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that enables the covalent attachment of the linker to proteins, peptides, or any molecule bearing a primary amine.[1]
-
Azide (N₃) Group: A bioorthogonal functional group that serves as a handle for "click chemistry," allowing for a highly specific secondary reaction with an alkyne-modified molecule.[2][3]
-
PEG6 Spacer: A hydrophilic hexaethylene glycol spacer that separates the NHS ester and the azide group. This PEG linker enhances water solubility, reduces aggregation, minimizes steric hindrance, and can decrease the immunogenicity of the resulting conjugate.[4][5]
The molecule's utility lies in a powerful two-step conjugation strategy: first, covalent attachment to a primary amine-containing biomolecule, followed by a highly selective bioorthogonal "click" reaction.
Mechanism of Action: A Two-Step Process
The core function of this compound is to first introduce an azide group onto a target molecule (e.g., a protein) and then use that azide for a subsequent conjugation reaction.
The process begins with the reaction between the NHS ester group and a primary amine (-NH₂), typically found on the N-terminus of a protein or the side chain of a lysine residue. This reaction is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.
The reaction is highly pH-dependent, with optimal efficiency typically observed between pH 7.2 and 8.5. Below this range, the amine is increasingly protonated (-NH₃⁺) and non-nucleophilic. Above this range, the rate of NHS ester hydrolysis significantly increases, competing with the desired aminolysis reaction.
Once the target protein is functionalized with the azide group, it can be conjugated to a second molecule containing a compatible alkyne group. This is achieved through azide-alkyne cycloaddition, a cornerstone of "click chemistry." Two primary pathways are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins the azide with a terminal alkyne in the presence of a copper(I) catalyst. It is extremely efficient, high-yielding, and regioselective, exclusively producing a stable 1,4-disubstituted 1,2,3-triazole linkage. The reaction proceeds rapidly under mild, often aqueous, conditions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This pathway avoids the use of a potentially cytotoxic copper catalyst by reacting the azide with a strained cyclooctyne (e.g., DBCO, BCN). The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without any catalyst. This makes SPAAC the preferred method for applications in living systems.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
solubility of Azido-PEG6-NHS ester in aqueous solutions
An In-depth Technical Guide to the Aqueous Solubility of Azido-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of this compound in aqueous solutions. Understanding these properties is critical for the successful design and execution of bioconjugation reactions and other applications in drug development and research. This document outlines quantitative solubility data, factors influencing solubility, stability considerations, and detailed experimental protocols.
Introduction to this compound
This compound is a bifunctional crosslinker featuring a terminal azide group and an N-hydroxysuccinimide (NHS) ester. The molecule incorporates a hexaethylene glycol (PEG6) spacer, which plays a crucial role in its physicochemical properties. The azide group facilitates covalent linkage with alkyne-containing molecules via "click chemistry," while the NHS ester reacts with primary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds. The hydrophilic PEG spacer is designed to enhance the aqueous solubility of the molecule and the resulting conjugates[1][2][3].
Aqueous Solubility of this compound
The solubility of this compound is a key parameter for its application in biological systems, which are predominantly aqueous. The presence of the PEG6 chain significantly contributes to its solubility in water and other polar solvents[1][2]. Polyethylene glycol (PEG) is well-known for its hydrophilicity and ability to improve the solubility of less soluble compounds.
However, like many non-sulfonated NHS esters, this compound is not highly soluble in purely aqueous buffers and typically requires the use of a water-miscible organic co-solvent for initial dissolution. The standard procedure involves preparing a concentrated stock solution in an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which is then diluted into the aqueous reaction buffer.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in various solvent systems.
| Solvent System | Solubility | Molar Concentration | Source |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | 209.87 mM | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | 5.25 mM | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | 5.25 mM |
Note: SBE-β-CD stands for sulfobutyl ether beta-cyclodextrin, a solubilizing agent.
Factors Influencing Solubility in Aqueous Solutions
Several factors can influence the solubility of this compound and similar PEGylated compounds in aqueous environments:
-
PEG Chain Length: The length of the polyethylene glycol chain is a primary determinant of aqueous solubility. Longer PEG chains generally lead to increased hydrophilicity and, consequently, higher solubility in water.
-
Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature. This is because higher temperatures provide more kinetic energy to the solvent molecules, enabling them to better overcome the intermolecular forces within the solute.
-
pH: While pH does not directly impact the solubility of the this compound molecule itself, it is a critical factor for the stability of the NHS ester group in aqueous solutions, as discussed in the next section.
-
Co-solvents: The use of water-miscible organic solvents like DMSO and DMF is a common strategy to effectively dissolve this compound before its introduction into an aqueous medium.
-
Additives: The presence of other molecules in the solution, such as salts or buffering agents, can also affect solubility, although this is generally a minor consideration for the concentrations used in typical bioconjugation reactions.
Stability in Aqueous Solutions: The Challenge of Hydrolysis
A critical aspect of working with this compound in aqueous solutions is the stability of the NHS ester functional group. The NHS ester is susceptible to hydrolysis, a competing reaction with the desired aminolysis (reaction with primary amines). The rate of hydrolysis is highly dependent on the pH and temperature of the solution.
NHS Ester Hydrolysis Rates
The stability of the NHS ester is often expressed in terms of its half-life (t½), the time it takes for 50% of the active ester to be hydrolyzed. The table below provides typical half-life values for NHS esters at various pH levels and temperatures.
| pH | Temperature (°C) | Half-life (t½) | Source(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 7.0 | Ambient | ~7 hours | |
| 8.0 | Ambient | 1 hour | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Ambient | Minutes |
As the data clearly indicate, an increase in pH dramatically accelerates the rate of hydrolysis. This underscores the importance of performing conjugation reactions promptly after the addition of the NHS ester to the aqueous buffer.
The competing pathways of aminolysis and hydrolysis are illustrated in the following diagram:
Caption: Competing reaction pathways for this compound in aqueous solution.
Experimental Protocols
The following sections provide detailed methodologies for the proper handling and use of this compound in aqueous solutions, with a focus on a typical protein labeling experiment.
Materials and Reagents
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein or other amine-containing molecule to be labeled
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., Tris-Buffered Saline (TBS) or a solution of glycine or lysine)
-
Desalting columns or dialysis equipment for purification
Protocol for Dissolving this compound
Due to the moisture-sensitive nature of the NHS ester, proper handling is crucial to maintain its reactivity.
-
Equilibrate to Room Temperature: Before opening, allow the vial of this compound to warm to room temperature. This prevents condensation of moisture onto the cold powder, which would lead to hydrolysis.
-
Prepare Stock Solution: Immediately before use, prepare a stock solution of the reagent in anhydrous DMSO or DMF. A typical concentration is 10 mM. For example, to prepare a 10 mM solution of this compound (MW: 476.48 g/mol ), dissolve approximately 4.76 mg in 1 mL of anhydrous DMSO.
-
Use Immediately: Do not prepare stock solutions for long-term storage, as the NHS ester will hydrolyze over time, even in anhydrous solvents if trace amounts of moisture are present. Discard any unused reconstituted reagent.
Protocol for Labeling a Protein
This protocol describes a general procedure for labeling a protein with this compound. The optimal conditions, such as the molar excess of the reagent, may need to be determined empirically for each specific application.
-
Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.0. A common protein concentration is 1-10 mg/mL. Ensure that the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the NHS ester.
-
Add the NHS Ester: Add the freshly prepared this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be less than 10% to avoid denaturation of the protein.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time and temperature may vary depending on the specific protein and desired degree of labeling.
-
Quench the Reaction (Optional): To stop the labeling reaction, a quenching buffer containing primary amines, such as TBS or a final concentration of 20-50 mM Tris or glycine, can be added.
-
Purify the Conjugate: Remove the excess, unreacted this compound and the hydrolyzed byproducts from the labeled protein using a desalting column, spin filtration, or dialysis.
-
Characterization and Storage: Characterize the extent of labeling using appropriate analytical techniques (e.g., mass spectrometry). Store the purified conjugate under conditions that are optimal for the stability of the protein.
The overall experimental workflow is depicted in the following diagram:
Caption: A typical experimental workflow for protein labeling with this compound.
Conclusion
The aqueous solubility of this compound is primarily facilitated by its hydrophilic PEG6 spacer. While not readily soluble in purely aqueous solutions, it can be effectively used in bioconjugation reactions by first dissolving it in an anhydrous organic solvent like DMSO. The most critical factor for its successful application in aqueous media is the management of the NHS ester hydrolysis, which is highly pH-dependent. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound for their specific applications in drug development and scientific research.
References
The Lynchpin of Bioconjugation: A Technical Guide to the NHS Ester's Role in Azido-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and targeted therapeutics, precision and efficiency are paramount. The heterobifunctional linker, Azido-PEG6-NHS ester, has emerged as a powerful tool, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules. At the heart of this linker's functionality lies the N-hydroxysuccinimide (NHS) ester, a highly reactive group that serves as the lynchpin for forming stable amide bonds. This technical guide delves into the core role of the NHS ester, providing a detailed understanding of its mechanism, reaction conditions, and practical applications, supplemented with experimental protocols and visual diagrams to aid researchers in their endeavors.
The Amine-Reactive Anchor: Functionality of the NHS Ester
The N-hydroxysuccinimide ester is a well-established and widely utilized amine-reactive functional group in bioconjugation chemistry.[1][][3][4][5] Its primary role within the this compound molecule is to selectively react with primary amines (-NH₂) present on target biomolecules. These primary amines are commonly found on the N-terminus of proteins and the side chain of lysine residues.
The reaction between the NHS ester and a primary amine is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group. This robust amide linkage is crucial for the stability of the resulting conjugate in biological systems.
The this compound is a heterobifunctional linker, meaning it possesses two different reactive groups: the NHS ester and an azide group, separated by a 6-unit polyethylene glycol (PEG) spacer. While the NHS ester is responsible for coupling to the biomolecule of interest, the azide group provides a handle for a subsequent "click chemistry" reaction with a molecule containing an alkyne, BCN, or DBCO group. The PEG spacer enhances the solubility and hydrophilicity of the linker and the resulting conjugate.
Quantitative Parameters for NHS Ester Reactions
The efficiency of the NHS ester-amine reaction is influenced by several factors, primarily pH and the competing hydrolysis of the NHS ester. The following table summarizes key quantitative data for optimizing conjugation protocols.
| Parameter | Value/Range | Notes |
| Optimal Reaction pH | 7.2 - 9.0 | The rate of aminolysis increases with pH. However, the rate of hydrolysis also increases significantly at higher pH. |
| Half-life of NHS Ester Hydrolysis at 0°C | 4 - 5 hours at pH 7.0 | Lower temperatures can be used to slow down the rate of hydrolysis and extend the reaction time. |
| Half-life of NHS Ester Hydrolysis at 4°C | 10 minutes at pH 8.6 | Demonstrates the significant impact of pH on the stability of the NHS ester. |
| Molar Excess of Linker | 5- to 20-fold | The optimal molar excess depends on the concentration of the protein and the desired degree of labeling. |
Visualizing the Chemistry: Reaction Mechanism and Workflow
To further elucidate the role of the NHS ester, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for bioconjugation.
Caption: Reaction mechanism of this compound with a primary amine on a protein.
Caption: General experimental workflow for protein conjugation using this compound.
Experimental Protocol: Conjugation of this compound to a Model Protein (e.g., BSA)
This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines. Optimization may be required for specific proteins and applications.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation:
-
Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the dissolved this compound to the BSA solution.
-
Gently mix and incubate the reaction for 1 hour at room temperature with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm successful conjugation by analyzing the purified product using SDS-PAGE (which will show an increase in molecular weight) and/or MALDI-TOF mass spectrometry. The degree of labeling can be quantified using various methods, such as reacting the azide group with a fluorescently labeled alkyne.
-
Conclusion
The NHS ester functional group is the critical component of the this compound linker that enables its use in bioconjugation. Its ability to efficiently and selectively react with primary amines to form stable amide bonds makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. By understanding the principles of NHS ester chemistry and optimizing reaction conditions, scientists can effectively leverage this powerful linker to create novel and impactful bioconjugates.
References
The Strategic Role of the PEG6 Spacer in Azido-PEG6-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional crosslinker, Azido-PEG6-NHS ester, has become an indispensable tool in bioconjugation, enabling the precise linkage of molecules for a wide array of applications, from advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs to sophisticated diagnostic and imaging agents.[1][2] Its utility stems from its three core components: a bioorthogonal azide group, a primary amine-reactive N-Hydroxysuccinimide (NHS) ester, and centrally, a discrete six-unit polyethylene glycol (PEG) spacer. This guide delves into the critical functions of the PEG6 spacer, providing quantitative data, detailed experimental protocols, and visual workflows to illuminate its strategic importance in modern drug development and research.
Core Functions of the PEG6 Spacer
The discrete PEG6 spacer is not merely a passive linker; it actively imparts several beneficial properties to the conjugate, profoundly influencing its efficacy, stability, and pharmacokinetic profile.
1. Enhanced Hydrophilicity and Solubility: One of the most significant advantages of incorporating a PEG spacer is the enhancement of hydrophilicity.[3][4] Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic.[5] This hydrophobicity can lead to aggregation and precipitation of the conjugate in aqueous environments, posing a significant challenge for formulation and in vivo delivery. The ethylene oxide repeats in the PEG chain form hydrogen bonds with water molecules, creating a hydration shell that dramatically improves the water solubility of the entire conjugate. This property is crucial for maintaining the stability and bioavailability of the final product.
2. Optimal Spacing and Reduction of Steric Hindrance: The defined length of the PEG6 spacer provides critical spatial separation between the conjugated molecules. This separation is vital for preserving the biological activity of proteins or antibodies by preventing the conjugated payload from interfering with their binding sites. Steric hindrance, a phenomenon where the size and shape of molecules impede a chemical reaction or interaction, can be a major obstacle in bioconjugation. A linker that is too short may not provide enough separation, leading to a steric clash and potentially reduced biological activity. Conversely, while a very long PEG chain can sometimes wrap around the biomolecule and cause its own steric issues, a discrete spacer like PEG6 offers a balance of providing sufficient distance to mitigate these effects.
3. Improved Pharmacokinetics and Biocompatibility: The process of attaching PEG chains, known as PEGylation, is a well-established strategy for improving the pharmacokinetic properties of therapeutic molecules. The hydrophilic nature of the PEG6 spacer increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend its circulation half-life in the bloodstream. This prolonged circulation can lead to improved drug exposure at the target site and a better overall therapeutic index. Furthermore, PEG is known for its biocompatibility and low immunogenicity, often shielding the attached molecule from the immune system.
4. Defined Length for Homogeneity and Reproducibility: A key feature of the "PEG6" designation is its discrete, single molecular weight nature, which contrasts with polydisperse PEGs that consist of a mixture of different chain lengths. This uniformity is critical for therapeutic applications where batch-to-batch consistency is paramount. The use of a discrete PEG linker leads to more homogeneous conjugates, simplifying characterization and ensuring a more predictable and reliable pharmacological profile.
Quantitative Data and Physicochemical Properties
The precise characteristics of the this compound are critical for designing and modeling bioconjugation strategies.
| Property | Value | Reference |
| Chemical Formula | C19H32N4O10 | |
| Molecular Weight | 476.48 g/mol | |
| Spacer Arm Length | 29.1 Å | |
| Solubility | Soluble in water and most organic solvents |
Note: The spacer arm length is calculated based on the extended conformation of the PEG6 chain and the adjoining functional groups.
Experimental Protocols
The versatility of this compound is realized through its ability to participate in two distinct and highly efficient conjugation chemistries: NHS ester reaction with primary amines and azide-alkyne "click chemistry."
Protocol 1: Conjugation of this compound to a Protein
This protocol outlines the general steps for labeling a protein with an azide group using this compound.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 7.2-8.5
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
NHS Ester Stock Solution Preparation: NHS esters are moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a stock solution of the NHS ester in anhydrous DMF or DMSO immediately before use. A typical concentration is 10-50 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C overnight.
-
Purification: Remove the excess, unreacted crosslinker and byproducts (N-hydroxysuccinimide) using a desalting column, dialysis, or size-exclusion chromatography equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or by performing a subsequent click chemistry reaction with a fluorescently labeled alkyne.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-modified protein (from Protocol 1) and an alkyne-containing molecule.
Materials:
-
Azide-modified protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Reactants: Dissolve the azide-modified protein and the alkyne-containing molecule in the reaction buffer.
-
Prepare Catalyst Solution: Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper ligand.
-
Reaction Assembly: In a reaction vessel, combine the azide-modified protein and the alkyne-containing molecule. Add the copper ligand, followed by CuSO4, and finally, initiate the reaction by adding sodium ascorbate. A typical final concentration is 1 mM sodium ascorbate, 0.1 mM CuSO4, and 0.5 mM TBTA.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques like SDS-PAGE or LC-MS.
-
Purification: Purify the resulting conjugate using appropriate chromatography methods to remove the catalyst and unreacted reagents.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) provide clear visual representations of the chemical structures, reaction pathways, and experimental workflows.
Caption: Core components of the this compound crosslinker.
Caption: A typical two-step bioconjugation workflow.
Caption: The mechanism of action for an ADC utilizing a PEG spacer.
Conclusion
The PEG6 spacer in this compound is a critical design element that provides a multitude of benefits in the development of complex bioconjugates. By enhancing solubility, mitigating steric hindrance, improving pharmacokinetics, and ensuring product homogeneity, this discrete linker technology addresses fundamental challenges in drug development and biological research. The ability to precisely control the spacing and physicochemical properties of a conjugate through the use of well-defined linkers like this compound will continue to drive innovation in the design of next-generation therapeutics and diagnostics.
References
An In-depth Technical Guide to Azido-PEG6-NHS Ester for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG6-NHS ester, a versatile heterobifunctional linker, and its applications in click chemistry for bioconjugation and drug development.
Introduction to this compound
This compound is a chemical tool that facilitates the linkage of molecules. It contains three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) spacer, and an azide group.[1][2] The NHS ester allows for the straightforward labeling of proteins and other biomolecules, while the azide group serves as a handle for "click" chemistry reactions.[1][3] The PEG spacer, consisting of six ethylene glycol units, enhances the solubility of the molecule in aqueous environments.[1] This linker is particularly valuable in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C19H32N4O10 | |
| Molecular Weight | 476.48 g/mol | |
| Purity | ≥95-98% | |
| Appearance | Colorless liquid or solid | |
| CAS Number | 2055014-64-5 | |
| Storage (Powder) | 2 years at -20°C | |
| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C |
Reaction Mechanisms and Workflows
The utility of this compound lies in its two distinct reactive ends, enabling a two-step bioconjugation strategy.
First, the NHS ester reacts with primary amines, such as the lysine residues on a protein, to form a stable amide bond. This reaction is efficient in aqueous solutions at a slightly alkaline pH.
Figure 1: NHS ester reaction with a primary amine.
Once the biomolecule is labeled with the azide group, it can undergo a highly specific and efficient click chemistry reaction with a molecule containing an alkyne group. This allows for the attachment of a wide range of functionalities, such as fluorophores, drugs, or other biomolecules.
Two primary forms of azide-alkyne click chemistry are commonly employed:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is characterized by its high efficiency and the formation of a stable triazole linkage. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as DBCO or BCN, to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Figure 2: Click chemistry conjugation pathways.
Experimental Protocols
The following are detailed protocols for the key experimental procedures involving this compound.
Protocol for Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., gel filtration/desalting column)
Methodology:
-
Buffer Exchange: Ensure the protein is in an appropriate amine-free reaction buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Calculate Reagent Amount: Determine the amount of this compound required. A 5- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Initiate Conjugation: Add the NHS ester stock solution directly to the protein solution. Mix gently but thoroughly.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for conjugating an azide-labeled biomolecule to an alkyne-containing molecule using a copper catalyst.
Materials:
-
Azide-labeled biomolecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS)
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your azide-labeled biomolecule in the reaction buffer.
-
Prepare a stock solution of your alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of the ligand (THPTA or TBTA) in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-labeled biomolecule and the alkyne-containing molecule (typically a 1.2 to 5-fold molar excess of the alkyne).
-
In a separate tube, pre-mix the CuSO4 and the ligand in a 1:2 to 1:5 molar ratio. Let it stand for a few minutes.
-
-
Initiate the Reaction:
-
Add the copper/ligand complex to the reaction mixture.
-
Add the sodium ascorbate to the reaction mixture to initiate the click reaction.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Purification: Purify the resulting conjugate using an appropriate method, such as affinity chromatography, size-exclusion chromatography, or dialysis, to remove the catalyst and excess reagents.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-labeled biomolecule to a molecule containing a strained alkyne (e.g., DBCO).
Materials:
-
Azide-labeled biomolecule
-
Strained alkyne-containing molecule (e.g., DBCO-fluorophore)
-
Reaction buffer (e.g., PBS)
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your azide-labeled biomolecule in the reaction buffer.
-
Prepare a stock solution of the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-labeled biomolecule and the strained alkyne-containing molecule. A 2- to 10-fold molar excess of the strained alkyne is often used.
-
-
Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific reactants and their concentrations.
-
Purification: Purify the final conjugate using a suitable method to remove any unreacted starting materials.
Figure 3: General experimental workflow for bioconjugation.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.
-
PROTACs: It serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in PROTACs, which are designed to induce the degradation of specific proteins.
-
PEGylation: The PEG spacer contributes to the overall process of PEGylation, which can improve the pharmacokinetic properties of therapeutic molecules by increasing their solubility, stability, and circulation time.
-
Biomolecule Labeling: It is widely used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, and oligonucleotides for various bioassays and imaging applications.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - pH of the reaction buffer is too low. - Hydrolysis of the NHS ester. - Presence of primary amines in the buffer. | - Ensure the pH is between 7.2 and 8.5. - Prepare the NHS ester solution immediately before use. - Use an amine-free buffer like PBS, HEPES, or borate. |
| Low Click Reaction Yield | - Inactive copper catalyst (CuAAC). - Insufficient concentration of reactants. | - Use a freshly prepared solution of the reducing agent. - Increase the concentration of the reactants. |
| Protein Aggregation | - High degree of labeling. | - Optimize the molar ratio of the NHS ester to the protein by performing trial reactions with varying ratios. |
This guide provides a foundational understanding of this compound and its application in click chemistry. For specific applications, further optimization of the protocols may be necessary.
References
A Comprehensive Technical Guide to Bioconjugation with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioconjugation with Polyethylene Glycol (PEG) Linkers
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] Among the various tools available for bioconjugation, polyethylene glycol (PEG) linkers have become indispensable due to their unique properties.[2] PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, antibody fragments, or small drugs, can dramatically enhance the therapeutic and diagnostic potential of these molecules.[3]
This in-depth technical guide provides a comprehensive overview of the core principles of bioconjugation using PEG linkers. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key workflows and concepts.
The primary benefits of PEGylation are extensive and include:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, which reduces its renal clearance and prolongs its circulation time in the bloodstream.[3] This often leads to a reduced dosing frequency.[4]
-
Enhanced Stability: The PEG chain can act as a protective shield, preventing enzymatic degradation and improving the overall stability of the bioconjugate.
-
Reduced Immunogenicity: By masking epitopes on the surface of a therapeutic protein, PEGylation can reduce its recognition by the immune system, thereby lowering the risk of an immune response.
-
Increased Solubility: The hydrophilic nature of PEG can significantly improve the solubility of hydrophobic drugs and proteins, which is particularly beneficial for formulation and delivery.
This guide will delve into the various types of PEG linkers, their reaction chemistries, and the experimental considerations for successful bioconjugation.
Types of PEG Linkers and Their Reactive Chemistries
The versatility of PEGylation stems from the ability to functionalize the terminal ends of the PEG polymer with a wide array of reactive groups. This allows for targeted conjugation to specific functional groups on biomolecules. PEG linkers can be broadly categorized based on their structure and reactivity.
1. Structural Classification:
-
Linear PEGs: The simplest form, consisting of a single, straight chain of repeating ethylene glycol units.
-
Branched PEGs: These have a "Y" or multi-arm shape, which can offer enhanced steric hindrance and potentially a more profound impact on pharmacokinetics compared to linear PEGs of the same molecular weight.
-
Heterobifunctional PEGs: These linkers possess two different reactive functional groups at their termini, enabling the sequential and controlled conjugation of two different molecules.
2. Reactivity Classification (Functional Groups):
The choice of a PEG linker is primarily dictated by the available functional groups on the target biomolecule. The most common reactive chemistries are summarized in the table below.
| PEG Linker Functional Group | Target Biomolecule Functional Group | Resulting Bond | Optimal pH | Key Considerations |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) (e.g., Lysine, N-terminus) | Amide | 7.0 - 8.5 | NHS esters are susceptible to hydrolysis in aqueous solutions; reactions should be performed promptly after dissolution. Avoid amine-containing buffers like Tris. |
| Maleimide | Thiol/Sulfhydryl (-SH) (e.g., Cysteine) | Thioether | 6.5 - 7.5 | Highly specific for thiols at this pH range. The resulting thioether bond is generally stable, though retro-Michael reactions can occur under certain conditions. |
| Aldehyde/Ketone | Primary Amine (-NH₂) | Schiff Base (reducible to a stable amine) | ~6.0 - 7.0 | The initial Schiff base is reversible; reductive amination is required to form a stable bond. |
| Azide/Alkyne | Alkyne/Azide | Triazole (via Click Chemistry) | Neutral | Bioorthogonal reaction with high specificity and efficiency. Can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC). |
| Hydrazide | Aldehyde/Ketone (e.g., oxidized carbohydrates) | Hydrazone | ~5.0 - 7.0 | Useful for site-specific labeling of glycoproteins after periodate oxidation of their carbohydrate moieties. |
Experimental Protocols
This section provides detailed methodologies for the most common PEGylation reactions, as well as for the purification and characterization of the resulting bioconjugates.
Protocol 1: Amine PEGylation using NHS-Ester Chemistry
This protocol describes the conjugation of an NHS-ester activated PEG to a protein containing accessible primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4)
-
NHS-activated PEG linker
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or a desalting column.
-
Reagent Preparation:
-
Equilibrate the vial of NHS-activated PEG to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the NHS-activated PEG in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is prone to hydrolysis.
-
-
PEGylation Reaction:
-
Calculate the required amount of PEG-NHS ester for the desired molar excess (a 20-fold molar excess is a common starting point).
-
Add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching: (Optional but recommended) Add quenching buffer to the reaction mixture to consume any unreacted NHS-activated PEG.
-
Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted PEG, hydrolyzed PEG, and unconjugated protein.
Protocol 2: Thiol PEGylation using Maleimide Chemistry
This protocol outlines the conjugation of a maleimide-activated PEG to a protein with available thiol groups.
Materials:
-
Protein or peptide with free thiol groups
-
Thiol-free buffer (e.g., PBS, pH 7.0)
-
Maleimide-activated PEG linker
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Reagent Preparation:
-
Dissolve the maleimide-activated PEG in the reaction buffer to create a stock solution (e.g., 10 mg/mL).
-
-
PEGylation Reaction:
-
Dissolve the thiol-containing protein in the reaction buffer.
-
Add the maleimide-activated PEG stock solution to the protein solution. A 10- to 20-fold molar excess of PEG-maleimide over the thiol content is typically sufficient.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification: Purify the PEGylated product to remove unreacted reagents and protein.
Protocol 3: Purification of PEGylated Proteins
Purification is a critical step to remove unreacted PEG, unconjugated protein, and byproducts.
Size-Exclusion Chromatography (SEC):
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is a highly effective method for separating PEGylated conjugates from the smaller, unreacted protein and PEG reagent.
Procedure:
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the crude PEGylation reaction mixture onto the column.
-
Elute the sample with the equilibration buffer.
-
Collect fractions and monitor the eluate using a UV detector (at 280 nm for protein). The PEGylated protein will elute earlier than the unconjugated protein.
Other Purification Techniques:
-
Ion-Exchange Chromatography (IEX): The PEG chain can shield the charges on the protein surface, altering its binding to an IEX resin. This can be exploited to separate PEGylated species from the native protein and also to separate positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the hydrophobicity of a protein, allowing for separation on an HIC column.
-
Reverse Phase Chromatography (RPC): Often used for analytical purposes to separate positional isomers and assess purity.
Protocol 4: Characterization of PEGylated Proteins
Confirmation of successful PEGylation and determination of the degree of modification are essential.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
SDS-PAGE is a simple and widely used method to qualitatively assess the outcome of a PEGylation reaction.
Procedure:
-
Prepare samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated fractions.
-
Run the samples on an appropriate percentage polyacrylamide gel.
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
Observation: Successful PEGylation will result in a significant increase in the apparent molecular weight of the protein, leading to a band shift to a higher position on the gel compared to the native protein. It's important to note that PEGylated proteins often migrate slower than their actual molecular weight would suggest.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for the precise characterization of PEGylated proteins.
Procedure:
-
Prepare the purified PEGylated protein sample for MS analysis. This may involve buffer exchange into a volatile buffer.
-
Analyze the sample using techniques like MALDI-TOF or ESI-MS.
-
Data Analysis:
-
The mass spectrum will show a series of peaks corresponding to the protein conjugated with different numbers of PEG chains.
-
The degree of PEGylation (the average number of PEG molecules per protein) can be calculated from the mass difference between the native and PEGylated protein peaks.
-
Peptide mapping (LC-MS/MS) of the digested PEGylated protein can be used to identify the specific sites of PEGylation.
-
Quantitative Data in Bioconjugation with PEG Linkers
The following tables summarize key quantitative data to aid in the design and evaluation of PEGylation strategies.
Table 1: Effect of PEG Molecular Weight on Protein Pharmacokinetics
| Protein | PEG Molecular Weight (kDa) | Effect on Half-Life (t½) | Reference |
| Various Therapeutic Proteins | > 30 | Increased risk of accumulation in macrophages (vacuolation) | |
| General Trend | Increasing MW | Longer half-life and time to steady state | |
| Gold Nanoparticles | 1, 2, 5 | Increased circulation time with increasing PEG MW |
Table 2: Impact of PEGylation on Enzyme Kinetics
| Enzyme | PEG Molecular Weight (Da) | Degree of PEGylation | Effect on Catalytic Turnover (kcat) | Effect on Substrate Affinity (KM) | Reference |
| α-Chymotrypsin | 700, 2000, 5000 | 1-9 molecules | Decreased by up to 50% | Increased (lowered affinity) | |
| Cofactor-dependent redox enzymes | Various | Not specified | No significant effect on kcat | PEG chain length impacted formation of enzyme/cofactor/substrate complexes |
Visualizing Workflows and Logical Relationships
Logical Workflow for PEG Linker Selection
The selection of an appropriate PEG linker is a critical decision that influences the properties of the final bioconjugate. The following diagram illustrates a logical workflow for this selection process.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Development using a PEG Linker
ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that recognizes a tumor-specific antigen. PEG linkers are often incorporated to improve the solubility and pharmacokinetic properties of the ADC.
Conclusion
Bioconjugation with PEG linkers is a powerful and versatile strategy for enhancing the properties of therapeutic and diagnostic molecules. By carefully selecting the appropriate PEG linker and optimizing the reaction, purification, and characterization processes, researchers can develop novel bioconjugates with improved performance. This guide provides a solid foundation of the core principles, experimental protocols, and key considerations to enable the successful implementation of PEGylation technology in a research and drug development setting. As the field continues to evolve, a thorough understanding of these fundamentals will be crucial for innovation in bioconjugation.
References
Navigating the Stability and Storage of Azido-PEG6-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bifunctional linker, Azido-PEG6-NHS ester, is a cornerstone in modern bioconjugation, enabling the precise linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to targeted drug delivery systems. However, the inherent reactivity of its N-hydroxysuccinimide (NHS) ester and the latent reactivity of the azide group necessitate a thorough understanding of its stability and optimal storage conditions to ensure experimental success and reproducibility. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, detailed storage protocols, and experimental methodologies for its assessment.
Core Concepts: Understanding the Functional Moieties
The stability of this compound is governed by the chemical properties of its two key functional groups: the amine-reactive NHS ester and the bioorthogonal azide.
The NHS Ester: Highly Reactive and Moisture-Sensitive
The N-hydroxysuccinimide ester is a highly efficient acylating agent used to form stable amide bonds with primary amines on biomolecules. This reactivity, however, also makes it susceptible to hydrolysis, a competing reaction with water that cleaves the ester and renders the molecule inactive for conjugation. The rate of hydrolysis is significantly influenced by pH and temperature.
The Azide Group: Robust yet with Specific Sensitivities
Organic azides are generally stable in aqueous environments and under typical bioconjugation conditions. They are prized for their ability to participate in highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). While robust, their stability can be compromised by the presence of strong reducing agents, certain transition metals, and prolonged exposure to high-energy light.
Recommended Storage and Handling Protocols
To maintain the integrity and reactivity of this compound, adherence to strict storage and handling protocols is paramount.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. | Minimizes the rate of hydrolysis of the NHS ester and other potential degradation pathways. |
| Moisture | Store in a desiccated environment. Use a desiccator or sealed containers with a desiccant. | The NHS ester is highly susceptible to hydrolysis. Moisture in the air can rapidly degrade the compound. |
| Light | Store in the dark. Use amber vials or wrap containers in foil. | Protects the azide group from potential photochemical decomposition. |
| Handling | Allow the container to equilibrate to room temperature before opening. | Prevents condensation of moisture from the air onto the cold compound. |
| Inert Atmosphere | For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen). | Reduces exposure to oxygen and moisture. |
| Solvent | If preparing a stock solution, use anhydrous, amine-free solvents such as DMSO or DMF. | Prevents hydrolysis and reaction with amine-containing solvents. |
Key Handling Precautions:
-
Avoid Primary Amines: Do not use buffers containing primary amines, such as Tris or glycine, for reconstitution or reaction, as they will compete with the target molecule for reaction with the NHS ester.
-
Fresh Solutions: Prepare solutions of this compound immediately before use. Do not prepare and store aqueous stock solutions due to the rapid hydrolysis of the NHS ester.
-
Safety with Azides: While the azide in this molecule is generally stable, it is good practice to avoid contact with strong acids (which can form explosive hydrazoic acid) and heavy metals. Do not use metal spatulas for handling the solid compound.
Quantitative Stability Data
The stability of the NHS ester moiety is the primary concern for this compound. The following table summarizes the half-life of NHS esters under various pH conditions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.4 | Not Specified | > 120 minutes[1] |
| 8.0 | Room Temperature | ~3.5 hours |
| 8.5 | Room Temperature | ~3 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 9 minutes[1] |
| 9.0 | Room Temperature | ~2 hours |
Note: The data is compiled from studies on various NHS esters, including PEGylated versions, and should be used as a guideline. The exact stability of this compound may vary.
Experimental Protocols
Protocol 1: Determination of NHS Ester Hydrolysis Rate
This protocol allows for the quantification of the rate of NHS ester hydrolysis by monitoring the release of N-hydroxysuccinimide.
Materials:
-
This compound
-
Amine-free buffers of varying pH (e.g., phosphate buffer for pH 7.0, borate buffer for pH 8.0 and 9.0)
-
Anhydrous DMSO or DMF
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector
-
N-hydroxysuccinimide standard
Methodology:
-
Prepare Stock Solution: Dissolve a known concentration of this compound in anhydrous DMSO.
-
Initiate Hydrolysis: Add a small volume of the stock solution to the desired pH buffer at a controlled temperature.
-
Time-Point Sampling: At various time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a solution that lowers the pH (e.g., 10% trifluoroacetic acid).
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the decrease in the peak corresponding to this compound and the increase in the peak corresponding to the hydrolyzed product or the released NHS.
-
Quantification: Calculate the concentration of the remaining active ester at each time point by comparing the peak area to a standard curve.
-
Data Analysis: Plot the concentration of the active ester versus time and fit the data to a first-order decay model to determine the half-life.
Protocol 2: Assessment of Azide Group Stability
This protocol provides a method to assess the stability of the azide functionality under specific stress conditions.
Materials:
-
This compound
-
Stressing agents (e.g., reducing agent like DTT, solution for light exposure)
-
Copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate)
-
An alkyne-containing fluorescent dye
-
Fluorescence plate reader or spectrophotometer
Methodology:
-
Stress Conditions: Expose solutions of this compound to the desired stress conditions (e.g., incubation with a reducing agent, exposure to UV light) for various durations.
-
Click Reaction: After exposure, take aliquots of the stressed solutions and perform a copper-catalyzed click reaction with an excess of an alkyne-functionalized fluorescent dye.
-
Fluorescence Measurement: After the click reaction is complete, measure the fluorescence of the resulting solution.
-
Data Analysis: A decrease in fluorescence intensity compared to an unstressed control indicates degradation of the azide group. Quantify the remaining active azide by comparing the fluorescence signal to a standard curve of known concentrations of the starting material.
Visualizing Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the chemical structures, degradation pathways, and experimental workflows.
By understanding the inherent chemical properties and adhering to the recommended storage and handling protocols outlined in this guide, researchers can ensure the optimal performance and stability of this compound in their critical bioconjugation applications.
References
Methodological & Application
Application Notes: Azido-PEG6-NHS Ester for Protein Labeling
Introduction
Azido-PEG6-NHS ester is a bifunctional linker widely used in bioconjugation and drug development.[1][2][3][4] It features an N-Hydroxysuccinimide (NHS) ester group that reacts with primary amines on proteins, and an azide group that serves as a bioorthogonal handle for "click chemistry."[5] The NHS ester forms a stable amide bond with the N-terminus of a polypeptide chain or the side chain of lysine residues. This two-step labeling strategy allows for the precise attachment of various molecules, such as fluorophores, biotin, or drug compounds, to proteins. The polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous solutions.
Principle of the Method
The protein labeling process involves two primary stages. First, the NHS ester of the Azido-PEG6-NHS reagent reacts with primary amines on the target protein in a slightly alkaline buffer (pH 7.2-8.5) to form a stable amide bond. It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction. Following the labeling step, unreacted reagent is removed. The incorporated azide group can then be used for covalent attachment of a molecule containing a corresponding alkyne group via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Experimental Protocols
1. Materials and Reagents
-
Protein to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M phosphate buffer or 0.1 M sodium bicarbonate, pH 7.2-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette for buffer exchange.
2. Protocol for Protein Labeling
This protocol is a general guideline and may require optimization based on the specific protein.
-
Step 1: Prepare the Protein Solution
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer like PBS at pH 7.2-8.0.
-
-
Step 2: Prepare the this compound Stock Solution
-
The NHS ester moiety is sensitive to moisture and hydrolysis. Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMF or DMSO. Do not prepare stock solutions for long-term storage.
-
-
Step 3: Calculate the Molar Excess
-
The ratio of this compound to protein determines the degree of labeling (DOL). A 10- to 20-fold molar excess is a common starting point for labeling proteins at a concentration of 1-5 mg/mL.
-
The formula to calculate the required mass of the NHS ester is: Mass (mg) = (Molar Excess) x (Mass of Protein in mg / MW of Protein in Da) x (MW of NHS Ester in Da)
-
-
Step 4: Labeling Reaction
-
Add the calculated volume of the 10 mM this compound stock solution to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Step 5: Quench the Reaction (Optional)
-
To stop the reaction, a quenching buffer like Tris can be added to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Step 6: Purify the Labeled Protein
-
Remove unreacted this compound using a desalting column, size-exclusion chromatography, or dialysis.
-
3. Protocol for Downstream Click Chemistry (CuAAC)
-
Step 1: Prepare Reagents
-
Prepare a 10 mM stock solution of an alkyne-containing fluorophore or molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
Prepare a 100 mM stock solution of a copper ligand like THPTA in water.
-
-
Step 2: Click Reaction
-
In a microcentrifuge tube, combine the azide-labeled protein (e.g., final concentration 1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and the THPTA ligand (final concentration 1 mM).
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
-
Add the copper/ascorbate mixture to the protein solution to initiate the reaction.
-
Incubate for 1-2 hours at room temperature, protecting from light if using a fluorescent probe.
-
-
Step 3: Purification
-
Purify the final conjugate using a desalting column or dialysis to remove excess reagents.
-
Data Presentation
Table 1: Recommended Molar Excess Ratios for Labeling. These are starting recommendations and should be optimized for each specific protein and desired degree of labeling.
| Protein Concentration | Recommended Molar Excess | Notes |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling. |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. |
| < 1 mg/mL | 20-50 fold | A higher excess is needed to compensate for slower reaction kinetics. |
Table 2: Example Degree of Labeling (DOL) for a Generic IgG Antibody. The DOL is the average number of azide molecules conjugated per protein molecule.
| Molar Excess of Reagent | IgG Concentration | Degree of Labeling (DOL) |
| 10-fold | 5 mg/mL | 2 - 4 |
| 20-fold | 5 mg/mL | 4 - 7 |
| 20-fold | 1 mg/mL | 2 - 3 |
| 40-fold | 1 mg/mL | 3 - 5 |
Note: DOL is typically determined after the click chemistry step by UV-Vis spectroscopy, measuring the absorbance of the protein (at 280 nm) and the attached molecule (at its λmax).
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Two-step protein conjugation using this compound.
References
Application Notes and Protocols for Azido-PEG6-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG6-NHS ester for the bioconjugation of proteins and other biomolecules. This document outlines the principles of the two-step conjugation strategy, detailed experimental protocols, and methods for characterizing the resulting conjugates.
Introduction
This compound is a heterobifunctional crosslinker that enables a versatile and powerful two-step bioconjugation strategy.[1][2] It features an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a hydrophilic hexaethylene glycol (PEG6) spacer.[3][4]
The NHS ester reacts with primary amines (-NH2), such as the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[5] This initial step introduces a bioorthogonal azide handle onto the target biomolecule. The azide group does not react with functional groups typically found in biological systems, ensuring high specificity.
The incorporated azide can then be selectively reacted with a molecule containing a complementary functional group, most commonly an alkyne, through "click chemistry". This second step can be achieved via two primary methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) for spontaneous reaction with the azide.
The PEG6 linker enhances the aqueous solubility of the reagent and the resulting conjugate, reduces potential aggregation, and provides a flexible spacer to minimize steric hindrance. This methodology is widely employed in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for the site-specific labeling of biomolecules with fluorophores or other probes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H32N4O10 | |
| Molecular Weight | 476.48 g/mol | |
| CAS Number | 2055014-64-5 | |
| Purity | > 90% | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage | -20°C, desiccated |
Table 2: Typical Reaction Parameters for Protein Labeling with this compound
| Parameter | Typical Range/Value | Notes | Reference |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | |
| Molar Excess of this compound | 10 to 30-fold | A 20-fold molar excess typically results in 4-6 linkers per antibody. The optimal ratio should be determined empirically. | |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction. | |
| Reaction pH | 7.2 - 8.5 | A compromise between amine reactivity and NHS ester hydrolysis. | |
| Reaction Temperature | Room Temperature or 4°C | ||
| Incubation Time | 30 - 60 minutes at RT, 2 hours at 4°C | ||
| Degree of Labeling (DoL) | 1 - 10 | The average number of azide linkers per protein molecule. | |
| Labeling Efficiency | 30 - 80% | The percentage of the initial linker that is covalently attached to the protein. | |
| Protein Recovery | > 85% | The percentage of protein recovered after labeling and purification. |
Experimental Protocols
Protocol 1: Azide Labeling of Proteins with this compound
This protocol describes the first step of the bioconjugation process: the introduction of azide groups onto a protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Prepare Protein: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein buffer contains primary amines, perform a buffer exchange into the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to create a 10 mM stock solution. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the azide-modified protein from unreacted small molecules and quenching reagent using a size-exclusion column or dialysis equilibrated with the desired storage buffer.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-modified protein and an alkyne-containing molecule using a copper catalyst.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS pH 7.4)
Procedure:
-
Prepare Reactants: In a reaction tube, add the azide-modified protein to the desired final concentration in the reaction buffer. Add the alkyne-containing molecule to a final concentration that is in molar excess (e.g., 5-10 fold) over the number of azide groups on the protein.
-
Prepare Catalyst: In a separate tube, premix the CuSO4 and THPTA solutions.
-
Reaction Initiation: Add the CuSO4/THPTA mixture to the protein-alkyne solution. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.
-
Purification: Purify the final conjugate from excess reagents using a desalting column or dialysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction between the azide-modified protein and a strained alkyne-containing molecule.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Strained alkyne-containing molecule (e.g., DBCO, BCN functionalized)
-
Reaction Buffer (e.g., PBS pH 7.4)
Procedure:
-
Prepare Reactants: In a reaction tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Reaction Initiation: Add the strained alkyne-containing molecule to a final concentration that is in molar excess (e.g., 2-5 fold) over the number of azide groups on the protein.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Purification: Purify the final conjugate from excess reagents using a desalting column or dialysis.
Protocol 4: Determination of Degree of Labeling (DoL)
This protocol describes how to determine the average number of molecules conjugated per protein using UV-Vis spectroscopy, assuming the conjugated molecule has a distinct absorbance peak.
Materials:
-
Purified protein conjugate
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the conjugate solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the attached molecule (e.g., a fluorescent dye).
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A280 of dye / Amax of dye.
-
Then, calculate the protein concentration: Protein Conc. (M) = [A280 - (Amax of conjugate × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration: Dye Conc. (M) = Amax of conjugate / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
Calculate Degree of Labeling (DoL): DoL = Dye Conc. (M) / Protein Conc. (M)
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolyzed this compound | Use fresh reagent; store desiccated at -20°C and warm to room temperature before opening. |
| Buffer contains primary amines | Use an amine-free buffer like PBS or HEPES. | |
| Incorrect pH | Ensure the reaction pH is between 7.2 and 8.5. | |
| Protein Aggregation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF below 10%. |
| Protein instability | Optimize buffer conditions (e.g., add stabilizers); perform the reaction at a lower temperature. | |
| Low Click Chemistry Yield | Inactive catalyst (CuAAC) | Use freshly prepared sodium ascorbate solution. |
| Insufficient incubation time | Extend the incubation period, especially for SPAAC reactions. | |
| Steric hindrance | Consider using a longer PEG linker if the conjugation sites are not easily accessible. |
References
Application Notes and Protocols: Synthesis of Antibody-Drug Conjugates Using Azido-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted delivery of cytotoxic agents to cancer cells. The linker molecule, which connects the monoclonal antibody to the potent drug payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Azido-PEG6-NHS ester is a bifunctional linker that offers a versatile platform for ADC synthesis. It incorporates a six-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and an N-hydroxysuccinimide (NHS) ester for covalent attachment to lysine residues on the antibody.[1][][3] The terminal azide group enables the subsequent attachment of a drug payload via "click chemistry," a highly efficient and bioorthogonal reaction.[4][]
These application notes provide a comprehensive guide to the synthesis and characterization of ADCs using this compound. Detailed protocols for antibody modification, drug-linker conjugation, purification, and in vitro evaluation are presented to assist researchers in the development of novel ADCs.
Product Information
-
Product Name: this compound
-
Chemical Structure: N₃-(PEG)₆-CO-NHS
-
Key Features:
-
NHS ester: Reacts with primary amines (e.g., lysine residues) on antibodies to form stable amide bonds.
-
PEG6 Spacer: A hydrophilic polyethylene glycol chain that improves the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity.
-
Azide Group: A bioorthogonal handle for the specific attachment of an alkyne-modified drug payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Experimental Protocols
This section details the multi-step process for the synthesis and evaluation of an ADC using this compound.
Protocol 1: Antibody Modification with this compound
This protocol describes the covalent attachment of the this compound linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Reaction tubes
-
Pipettes and tips
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing buffers (like Tris or glycine) by performing a buffer exchange into PBS (pH 7.4) using a spin desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction solution by pipetting.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess, unreacted this compound and quenching buffer components using a spin desalting column equilibrated with PBS (pH 7.4).
-
The purified azide-modified antibody can be stored at 4°C for immediate use or at -80°C for long-term storage.
-
Protocol 2: Drug-Linker Conjugation via Click Chemistry (CuAAC)
This protocol describes the attachment of an alkyne-modified cytotoxic drug to the azide-modified antibody via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-modified cytotoxic drug
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in ultrapure water.
-
Prepare a 200 mM stock solution of THPTA in ultrapure water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in ultrapure water.
-
Dissolve the alkyne-modified drug in a minimal amount of anhydrous DMSO.
-
-
Catalyst Premix:
-
In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for 3-5 minutes at room temperature to form the copper-ligand complex.
-
-
Click Chemistry Reaction:
-
In a reaction tube, combine the azide-modified antibody with a 5- to 10-fold molar excess of the alkyne-modified drug solution.
-
Add the pre-mixed copper-THPTA catalyst to the antibody-drug mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker, catalyst, and other small molecules using Size-Exclusion Chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 3: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
This method provides an average DAR for the ADC population.
Procedure:
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has a significant absorbance maximum (e.g., λ_drug).
-
The concentrations of the antibody and the drug can be calculated using the Beer-Lambert law with the known molar extinction coefficients (ε) of the antibody and the drug at both wavelengths.
-
The DAR is then calculated as the molar ratio of the drug to the antibody.
2. Characterization by Chromatography
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to assess the drug load distribution and calculate the average DAR. ADCs with different numbers of conjugated drugs will have different hydrophobicities and thus different retention times on the HIC column.
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the purity of the ADC and to quantify the amount of aggregation.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the synthesized ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Synthesized ADC
-
Control antibody (unconjugated)
-
Free cytotoxic drug
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the drug's mechanism of action (typically 72-120 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 value (the concentration of the ADC that inhibits cell growth by 50%) using appropriate software.
-
Data Presentation
Table 1: Physicochemical Characterization of the ADC
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | e.g., 3.8 |
| Average Drug-to-Antibody Ratio (DAR) | HIC | e.g., 3.9 |
| Monomer Purity | SEC | e.g., >98% |
| Aggregates | SEC | e.g., <2% |
Table 2: In Vitro Cytotoxicity of the ADC
| Cell Line | Antigen Expression | Treatment | IC50 (nM) |
| Cell Line A | Positive | ADC | e.g., 0.5 |
| Cell Line A | Positive | Free Drug | e.g., 0.1 |
| Cell Line A | Positive | Unconjugated Antibody | >1000 |
| Cell Line B | Negative | ADC | >1000 |
| Cell Line B | Negative | Free Drug | e.g., 0.1 |
Visualizations
Caption: Workflow for ADC synthesis and evaluation.
Caption: ADC mechanism of action.
Caption: Functional groups of this compound.
References
Application Notes and Protocols: Azido-PEG6-NHS Ester in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG6-NHS ester is a heterobifunctional linker that serves as a cornerstone in modern bioconjugation and drug development.[1][2][3] This reagent incorporates three key functional elements: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a flexible six-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for participation in "click chemistry" reactions.[3][4] The versatility of this compound allows for its application in the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other precisely engineered biomolecules.
The azide moiety enables highly specific and efficient conjugation to alkyne-containing molecules through two primary click chemistry pathways: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC offers rapid reaction kinetics, while SPAAC provides a bioorthogonal approach that avoids the use of a potentially cytotoxic copper catalyst, making it ideal for applications in living systems.
These application notes provide detailed protocols for the use of this compound in a two-step bioconjugation strategy, encompassing the initial amine labeling followed by either CuAAC or SPAAC click chemistry.
Data Presentation
Table 1: Recommended Reaction Conditions for NHS Ester Coupling
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 9.0 | Optimal pH for NHS ester reaction with primary amines is 8.3-8.5. |
| Buffer | Amine-free buffers (e.g., PBS, Borate, Carbonate) | Avoid buffers containing primary amines like Tris or glycine. |
| Molar Excess of this compound | 5 - 20 fold over the protein/substrate | The optimal ratio may require empirical determination. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | |
| Incubation Time | 30 minutes to overnight | Typically 1-4 hours at room temperature is sufficient. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prepare fresh as NHS esters are moisture-sensitive. |
Table 2: Comparison of CuAAC and SPAAC Click Chemistry Reactions
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None required |
| Reaction Rate | Very fast (rate acceleration of 10⁷ to 10⁸) | Fast, driven by ring strain of cyclooctyne |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for in vivo applications |
| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Key Reagents | Copper(II) sulfate, reducing agent (e.g., sodium ascorbate), ligand (e.g., THPTA, TBTA) | Cyclooctyne derivative |
| Reaction Conditions | Aqueous buffers, wide pH range (4-12) | Aqueous buffers, physiological pH |
Experimental Protocols
Protocol 1: Modification of a Protein with this compound
This protocol describes the initial step of introducing the azide functionality onto a protein via the reaction of this compound with primary amines (e.g., lysine residues and the N-terminus).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange. Determine the protein concentration accurately.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (ideally below 10% v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes.
-
Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method. The resulting product is the azide-modified protein.
Protocol 2A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click chemistry reaction between the azide-modified protein and a terminal alkyne-containing molecule.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)
-
Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: In a reaction tube, combine the azide-modified protein and the alkyne-containing molecule (typically at a 2-10 fold molar excess over the protein).
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A 1:2 to 1:5 molar ratio of CuSO₄ to ligand is commonly used. Allow this mixture to stand for a few minutes.
-
Reaction Initiation: Add the catalyst premix to the protein-alkyne mixture.
-
Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-12 hours with gentle mixing. Reaction progress can be monitored by SDS-PAGE or LC-MS.
-
Purification: Purify the final conjugate to remove the catalyst, excess reagents, and byproducts using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis.
Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between the azide-modified protein and a strained alkyne-containing molecule (e.g., DBCO or BCN).
Materials:
-
Azide-modified protein (from Protocol 1)
-
Strained alkyne-containing molecule of interest (e.g., DBCO- or BCN-functionalized)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the azide-modified protein in the desired reaction buffer. Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
Reaction Mixture: Add the strained alkyne-containing molecule to the azide-modified protein solution. A 2-4 fold molar excess of the strained alkyne is a common starting point.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Purification: Purify the resulting bioconjugate to remove any unreacted strained alkyne-containing molecule using an appropriate method such as size-exclusion chromatography or dialysis.
Mandatory Visualization
Caption: Bioconjugation workflow using this compound.
References
Application Notes and Protocols for Conjugating Azido-PEG6-NHS Ester to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. The covalent attachment of PEG chains can improve a biomolecule's solubility, extend its circulating half-life by reducing renal clearance, and decrease its immunogenicity.[1][2] Azido-PEG6-NHS ester is a heterobifunctional linker that facilitates the conjugation of a PEG chain to a peptide via a stable amide bond, while introducing a terminal azide group for subsequent "click" chemistry reactions.[3][4][5]
This document provides a detailed protocol for the conjugation of this compound to peptides containing primary amines (e.g., the N-terminus or the side chain of lysine residues). It covers the essential steps from reagent preparation to the purification and characterization of the final conjugate.
Principle of the Reaction
The N-hydroxysuccinimide (NHS) ester group of the this compound reacts efficiently with primary amines on a peptide in a pH-dependent manner to form a stable amide bond. The reaction is most efficient at a pH between 7 and 9. The terminal azide group remains available for subsequent bioorthogonal conjugation reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials and Equipment
-
Reagents:
-
Peptide with at least one primary amine
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate, pH 8.3-8.5; or 50mM borate buffer, pH 7-9)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
-
Equipment:
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Purification system (e.g., Dialysis cassettes, Gel filtration columns (e.g., Sephadex G-25), HPLC system)
-
Analytical equipment for characterization (e.g., Mass spectrometer (MALDI-TOF or ESI-MS), HPLC system)
-
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol outlines the fundamental steps for labeling a peptide with this compound.
1. Reagent Preparation:
-
Peptide Solution: Prepare a stock solution of the peptide in the chosen amine-free reaction buffer. The concentration will depend on the specific peptide's solubility and the desired reaction scale. A typical concentration range is 1-10 mg/mL.
-
This compound Solution: The NHS ester is moisture-sensitive and should be handled accordingly.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.
-
2. Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the peptide solution. A 10- to 50-fold molar excess of the NHS ester over the peptide is commonly used, with higher excesses required for more dilute peptide solutions. For labeling 1-10 mg/mL of an antibody (as a reference), a 20-fold molar excess typically results in 4-6 PEG linkers per molecule. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may need to be determined empirically for each specific peptide.
3. Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
4. Purification of the Azido-PEG-Peptide Conjugate:
It is crucial to remove unreacted this compound and any hydrolysis byproducts. Several methods can be employed:
-
Dialysis: A straightforward method for removing small molecules from larger peptides. Choose a dialysis membrane with a molecular weight cut-off (MWCO) that retains the peptide conjugate while allowing the smaller, unreacted PEG linker to pass through.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. Columns like Sephadex G-25 are suitable for removing small molecules from peptides.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that can separate the PEGylated peptide from the unreacted peptide and other impurities based on hydrophobicity.
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. PEGylation can alter the surface charge of a peptide, allowing for separation of the conjugate from the un-PEGylated form.
5. Characterization of the Conjugate:
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to confirm the covalent attachment of the Azido-PEG6 moiety by observing the expected mass increase in the peptide.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or SEC can be used to assess the purity of the conjugate and quantify the extent of PEGylation.
Data Presentation
Table 1: Key Parameters for this compound Conjugation to Peptides
| Parameter | Recommended Range/Value | Notes |
| Peptide Concentration | 1 - 10 mg/mL | Dependent on peptide solubility. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Sodium Bicarbonate, Borate) | Avoid Tris and glycine buffers during conjugation. |
| Reaction pH | 7.0 - 9.0 | Optimal pH for NHS ester reaction with primary amines is 8.3-8.5. |
| Molar Excess of PEG-NHS | 10 to 50-fold | Higher excess may be needed for dilute peptide solutions. |
| Reaction Solvent | Anhydrous DMF or DMSO | Final organic solvent concentration should be <10%. |
| Reaction Temperature | Room Temperature or On Ice | |
| Reaction Time | 30 - 120 minutes | Optimize for specific peptide. |
| Quenching Agent | Tris or Glycine | Final concentration of 50-100 mM. |
Visualizations
Caption: Experimental workflow for conjugating this compound to peptides.
Caption: Reaction scheme for the conjugation of this compound to a peptide.
References
Application Notes and Protocols for Azido-PEG6-NHS Ester in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azido-PEG6-NHS Ester in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3]
This compound is a versatile bifunctional linker that has gained prominence in PROTAC design. It features a hexaethylene glycol (PEG6) chain, which imparts hydrophilicity and flexibility to the PROTAC molecule.[4] This can enhance solubility and cell permeability, two common challenges in PROTAC development.[3] The linker is flanked by two reactive groups: an azide (N3) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester allows for facile conjugation to primary or secondary amines on a POI ligand or an E3 ligase ligand, while the azide group can be utilized in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to connect the other binding moiety. This modular approach facilitates the rapid synthesis of PROTAC libraries with varying linker lengths and attachment points for optimization.
This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in the development of potent and selective PROTACs.
Data Presentation: Quantitative Analysis of PROTACs with PEG6 Linkers
The length and composition of the linker are critical for optimal PROTAC performance, directly impacting the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Below is a summary of quantitative data for PROTACs developed using a PEG6 linker, targeting Bruton's tyrosine kinase (BTK).
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| RC-1 | BTK | Thalidomide | PEG6 | < 100 | ~90 | Mino |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a specific target protein, leading to its ubiquitination and subsequent degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development and Evaluation
The development and evaluation of a PROTAC involve a systematic workflow, from synthesis to cellular characterization.
Caption: A typical workflow for PROTAC development and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step procedure for synthesizing a PROTAC using this compound. This involves the initial modification of one of the binding ligands with the linker, followed by a click chemistry reaction to attach the second ligand.
Step 1: Amide Coupling of this compound to an Amine-Containing Ligand (Ligand-A)
-
Dissolution: Dissolve the amine-containing ligand (Ligand-A, 1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-16 hours.
-
Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the Ligand-A-PEG6-Azide conjugate.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired Ligand-A-PEG6-Azide.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolution: Dissolve the Ligand-A-PEG6-Azide (1.0 eq) and the alkyne-functionalized second ligand (Ligand-B-Alkyne, 1.0 eq) in a solvent mixture such as t-BuOH/H2O (1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 eq).
-
Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Incubation: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS for the formation of the final PROTAC.
-
Purification: Upon completion, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC by quantifying the degradation of the target protein.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: In Vitro Ubiquitination Assay
This protocol provides a method to confirm that the PROTAC facilitates the ubiquitination of the target protein.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following reagents in an appropriate reaction buffer:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme
-
Recombinant E3 ubiquitin ligase (the one recruited by the PROTAC)
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
-
Prepare a control reaction without the PROTAC and another with a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated protein.
-
-
PROTAC Addition:
-
Add the PROTAC to the experimental tubes at various concentrations.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in Protocol 2.
-
Use a primary antibody specific for the target protein to detect a ladder of higher molecular weight bands corresponding to the polyubiquitinated POI. Alternatively, an antibody specific for ubiquitin can be used after immunoprecipitation of the target protein.
-
Conclusion
This compound is a valuable tool in the development of PROTACs, offering a balance of hydrophilicity, flexibility, and synthetic tractability. The provided application notes and protocols offer a comprehensive guide for researchers to synthesize and evaluate PROTACs incorporating this versatile linker. The quantitative data for BTK-targeting PROTACs demonstrates the potential of PEG6 linkers in achieving potent protein degradation. Systematic evaluation of linker length and composition, as outlined in the experimental workflows, is crucial for the rational design of highly effective and selective PROTACs for a wide range of therapeutic targets.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Step-by-Step Guide to NHS Ester Labeling of Biomolecules: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed protocols and application notes for the successful labeling of biomolecules using N-hydroxysuccinimide (NHS) esters. This widely used bioconjugation technique enables the covalent attachment of various labels, such as fluorescent dyes, biotin, or crosslinkers, to proteins, antibodies, and oligonucleotides for a broad range of research and drug development applications.
Introduction to NHS Ester Chemistry
N-hydroxysuccinimide esters are amine-reactive reagents that form stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides.[1][2][3] The reaction is highly efficient and specific under optimal conditions, making it a robust method for bioconjugation.[2][3] The reaction's efficiency is significantly influenced by pH. At low pH, the primary amine is protonated and thus unreactive. Conversely, at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce labeling efficiency. The optimal pH range for NHS ester labeling is typically between 7.2 and 8.5. It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the NHS ester.
Core Principles of NHS Ester Labeling
The fundamental principle of NHS ester chemistry involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
References
Preparing a Stock Solution of Azido-PEG6-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of Azido-PEG6-NHS ester. This bifunctional linker is a critical reagent in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics, enabling the linkage of molecules through "click chemistry" and amine-reactive coupling. Adherence to proper preparation and storage procedures is crucial to ensure its reactivity and the reproducibility of experimental results.
Chemical Properties and Handling
This compound is a moisture-sensitive compound. The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis, which renders the molecule incapable of reacting with primary amines. Therefore, it is imperative to handle the reagent in a dry environment and use anhydrous solvents.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Avoid contact with skin and eyes.[1] In case of contact, rinse thoroughly with water.[1]
-
Refer to the Safety Data Sheet (SDS) for complete safety information.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation and storage of this compound stock solutions.
Table 1: Solubility and Recommended Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Up to 100 mg/mL (209.87 mM) | Use of anhydrous/newly opened DMSO is critical to prevent hydrolysis of the NHS ester. Ultrasonic agitation may be needed. |
| Dimethylformamide (DMF) | Soluble | Anhydrous DMF is recommended. |
| Water | Soluble | The NHS ester will hydrolyze in aqueous solutions. Prepare fresh for immediate use in aqueous buffers. |
| Dichloromethane (DCM) | Soluble |
Table 2: Stock Solution Storage and Stability
| Storage Temperature | Stability of Stock Solution in Anhydrous Solvent | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquoting is advised to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Table 3: Example Stock Solution Preparation Volumes (for a 10 mM stock in DMSO)
| Desired Volume of 10 mM Stock | Mass of this compound (MW: 476.48 g/mol ) | Volume of Anhydrous DMSO |
| 0.1 mL | 0.476 mg | 100 µL |
| 0.5 mL | 2.382 mg | 500 µL |
| 1.0 mL | 4.765 mg | 1.0 mL |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid form)
-
Anhydrous dimethyl sulfoxide (DMSO), biotechnology grade, in a sealed bottle
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Equilibration: Remove the container of this compound from storage and allow it to equilibrate to room temperature before opening. This is a critical step to prevent moisture from condensing on the solid reagent.
-
Weighing: In a fume hood, carefully weigh the desired amount of this compound into a clean, dry microcentrifuge tube or vial. For example, for 1 mL of a 10 mM solution, weigh out 4.765 mg.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the reagent. For the example above, add 1.0 mL of anhydrous DMSO.
-
Dissolution: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming or brief sonication in an ultrasonic bath can be used. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the NHS ester, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Tightly seal the aliquots and store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Labeling: Clearly label each aliquot with the name of the reagent, concentration, solvent, and date of preparation.
Diagrams
References
Application Notes and Protocols for Azido-PEG6-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG6-NHS ester for the modification of proteins and other amine-containing biomolecules. This reagent is a valuable tool for introducing a bioorthogonal azide handle onto a molecule of interest, enabling subsequent conjugation through click chemistry.
Introduction
This compound is a heterobifunctional crosslinker composed of an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The terminal azide group serves as a bioorthogonal chemical handle for subsequent ligation with alkyne- or cyclooctyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.
The PEG6 spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and can minimize steric hindrance.
Mechanism of Action
The labeling process involves a two-step conceptual pathway:
-
Amine Labeling: The NHS ester of the this compound reacts with a primary amine on the target molecule in a nucleophilic acyl substitution reaction. This reaction is pH-dependent, with optimal rates typically observed in the slightly basic pH range of 7.2 to 8.5.
-
Bioorthogonal Ligation (Click Chemistry): The introduced azide group can then be specifically reacted with a molecule containing a terminal alkyne or a strained cyclooctyne. This "click" reaction is highly efficient and bioorthogonal, meaning it proceeds with high selectivity and yield in complex biological media.
Data Presentation
Table 1: Recommended Buffers for this compound Reactions
| Buffer Type | Recommended Concentration | Recommended pH Range | Notes |
| Phosphate Buffered Saline (PBS) | 20-100 mM Sodium Phosphate, 150 mM NaCl | 7.2 - 8.0 | A common and generally compatible buffer. The reaction will be slower at pH 7.2-7.4 compared to higher pH. |
| Sodium Bicarbonate | 100 mM | 8.3 - 8.5 | Often cited as the optimal pH for NHS ester reactions, balancing amine reactivity and NHS ester hydrolysis.[1][2][3] |
| HEPES | 20-100 mM | 7.2 - 8.0 | A good buffering agent in the physiological pH range. |
| Borate | 50-100 mM | 8.0 - 8.5 | Another suitable buffer for maintaining a slightly alkaline pH. |
Table 2: Buffers to Avoid
| Buffer Type | Reason for Incompatibility |
| Tris (e.g., TBS) | Contains primary amines that will compete with the target molecule for reaction with the NHS ester.[4][5] |
| Glycine | Contains a primary amine and is often used to quench NHS ester reactions. |
| Buffers containing reducing agents | May interfere with the stability of the azide group. |
Table 3: Typical Reaction Parameters for Protein Labeling
| Parameter | Recommended Value/Range | Notes |
| Molar Excess of this compound | 10 to 50-fold over the protein | The optimal ratio should be determined empirically for each specific protein and desired degree of labeling. For dilute protein solutions, a higher excess is generally required. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency. |
| Reaction Temperature | Room Temperature or 4°C (on ice) | Room temperature reactions are faster (30-60 minutes), while reactions at 4°C are slower (2 hours to overnight) but may be preferable for sensitive proteins. |
| Incubation Time | 30 minutes to overnight | Depends on temperature, pH, and the reactivity of the target protein. |
| Organic Co-solvent (DMSO or DMF) | < 10% of the final reaction volume | Used to dissolve the this compound before adding it to the aqueous reaction buffer. Use anhydrous, amine-free grade. |
Experimental Protocols
Preparation of Reagents
-
Reaction Buffer: Prepare the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) and ensure it is at the desired reaction temperature.
-
Protein Solution: Dissolve the protein to be labeled in the reaction buffer to a final concentration of 2-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or amine-free DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water. Do not prepare stock solutions for long-term storage.
Protein Labeling Procedure
-
Calculate Reagent Volumes: Determine the desired molar excess of the this compound. Calculate the volume of the 10 mg/mL stock solution needed to achieve this excess in the protein solution.
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is less than 10%. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching the Reaction: To stop the labeling reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate: Remove the excess, unreacted this compound and reaction by-products using a desalting column (size-exclusion chromatography) or dialysis. The choice of purification method will depend on the scale of the reaction and the properties of the protein.
Characterization of the Azide-Labeled Protein
The degree of labeling (DoL), which is the average number of azide groups per protein molecule, can be determined using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).
Mandatory Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
References
Application Notes and Protocols for Calculating Molar Excess of Azido-PEG6-NHS Ester for Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are widely used reagents in bioconjugation for the covalent modification of proteins, peptides, and other biomolecules.[1] Azido-PEG6-NHS ester is a bifunctional linker that combines an amine-reactive NHS ester with an azide group, connected by a hydrophilic hexaethylene glycol (PEG6) spacer.[2][3] The NHS ester reacts with primary amines (e.g., lysine residues and the N-terminus of proteins) to form stable amide bonds, while the azide group serves as a handle for subsequent bioorthogonal "click chemistry" reactions.[4][5] This two-step labeling strategy is instrumental in the development of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins for imaging and diagnostic applications.
The efficiency of the initial labeling step is critically dependent on the molar excess of the this compound relative to the target biomolecule. This document provides a comprehensive guide to calculating the optimal molar excess and a detailed protocol for a typical labeling reaction.
Principle of NHS Ester Labeling
The fundamental reaction involves the nucleophilic acyl substitution of the NHS ester by an unprotonated primary amine. The amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly pH-dependent, with an optimal range of pH 7.2-8.5. Below this range, the amine group is protonated and non-reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency. It is crucial to use amine-free buffers, such as phosphate, bicarbonate, or borate buffers, as buffers containing primary amines like Tris or glycine will compete with the target molecule for the NHS ester.
Factors Influencing Molar Excess Calculation
The optimal molar excess of this compound is empirical and must be determined for each specific application. Key factors to consider include:
-
Protein Concentration: More dilute protein solutions require a higher molar excess of the NHS ester to achieve a comparable degree of labeling to more concentrated solutions due to less favorable reaction kinetics.
-
Reactivity of the Protein: The number and accessibility of primary amines on the protein surface influence the reaction efficiency. Steric hindrance can limit the accessibility of lysine residues.
-
Desired Degree of Labeling (DOL): The target number of this compound molecules per protein will dictate the starting molar excess. For many applications, such as antibody labeling, a DOL of 4-6 is often desired.
Recommended Molar Excess Ratios
The following table provides general recommendations for starting molar excess ratios based on protein concentration. These should be optimized for each specific protein and application.
| Protein Concentration | Recommended Starting Molar Excess | Notes |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations lead to more efficient labeling. |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. A 20-fold molar excess is often used for labeling IgG antibodies at 1-10 mg/mL to achieve a DOL of 4-6. |
| < 1 mg/mL | 20-50 fold | A higher excess is necessary to compensate for the lower reaction kinetics at dilute concentrations. |
Experimental Protocol: Labeling an Antibody with this compound
This protocol provides a general procedure for labeling an IgG antibody. The molecular weight of a typical IgG is ~150,000 Da.
Materials:
-
IgG antibody to be labeled
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette).
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
-
Calculate the Required Amount of this compound:
-
Formula: Mass of NHS Ester (mg) = (Molar Excess) x [Mass of Protein (mg) / MW of Protein (Da)] x MW of NHS Ester (Da)
-
Example Calculation: To label 2 mg of an IgG antibody (MW ≈ 150,000 Da) with a 20-fold molar excess of this compound (MW ≈ 515.5 Da): Mass of this compound (mg) = 20 x [2 mg / 150,000 Da] x 515.5 Da = 0.137 mg
-
-
Prepare the this compound Stock Solution:
-
Shortly before use, allow the vial of this compound to come to room temperature.
-
Dissolve the calculated mass of the ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare aqueous stock solutions for storage.
-
-
Perform the Labeling Reaction:
-
While gently vortexing, add the calculated volume of the this compound stock solution to the antibody solution. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice. If labeling with a fluorescent dye, protect the reaction from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Labeled Antibody:
-
Remove unreacted this compound and byproducts using a desalting column, size-exclusion chromatography, or dialysis.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be determined by mass spectrometry.
-
Store the azide-labeled antibody under conditions that are optimal for the unlabeled antibody, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Visualizations
References
Application Notes: Purification of Proteins Following Labeling with Azido-PEG6-NHS Ester
Introduction
The specific labeling of proteins is a fundamental technique in biological research and drug development, enabling their identification, tracking, and functional characterization.[1] Azido-PEG6-NHS ester is a bifunctional linker that facilitates a two-step labeling strategy.[1][2] First, the N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines on the protein, such as the ε-amine of lysine residues and the N-terminus, to form a stable amide bond.[1][3] This introduces a bioorthogonal azide handle onto the protein. This azide group can then be specifically conjugated to a molecule containing an alkyne group (e.g., a fluorophore, biotin, or drug molecule) via a highly efficient and specific "click chemistry" reaction, such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Following the initial labeling reaction, the mixture contains the desired azide-labeled protein, unreacted (and hydrolyzed) this compound, and potentially aggregated or unmodified protein. The removal of these impurities, particularly the excess labeling reagent, is a critical downstream step to prevent interference in subsequent applications and ensure the quality and reliability of the final conjugate. The choice of purification method depends on factors such as the size difference between the protein and the label, the reaction volume, and the required purity of the final product. This document provides detailed protocols for the purification of proteins labeled with this compound using common laboratory techniques.
Overall Experimental Workflow
The process from initial protein preparation to a purified, azide-labeled protein conjugate involves several key stages. The workflow begins with preparing the protein in a suitable buffer, followed by the labeling reaction with the this compound. After the reaction, it is optionally quenched and then purified to remove excess reagents, yielding the final product ready for characterization and downstream applications.
Caption: A general experimental workflow for protein labeling with this compound and subsequent purification.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol provides a general procedure for conjugating this compound to a protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.
-
Anhydrous, amine-free organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5, or 1 M Glycine.
-
Purification system (SEC, Dialysis, or TFF)
Procedure:
-
Protein Preparation:
-
If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer. This can be achieved using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Prepare this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.
-
-
Labeling Reaction:
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess. A 20-fold molar excess is a common starting point. The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the this compound solution to the protein solution while gently mixing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris).
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Immediately proceed to purification to remove unreacted this compound and byproducts using one of the protocols below (Protocol 2, 3, or 4).
-
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can favor the labeling reaction over hydrolysis. |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers with primary amines (Tris, glycine) will compete with the protein for reaction. |
| Reaction pH | 7.2 - 8.5 | Lower pH protonates amines, reducing reactivity; higher pH increases hydrolysis of the NHS ester. |
| Molar Excess of NHS Ester | 5- to 20-fold | The optimal ratio should be determined empirically for each protein. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Prepare fresh. The final concentration of organic solvent should be <10%. |
| Incubation Time | 30-60 min at room temp. or 2 hours at 4°C | Longer incubation times may be needed but can increase risk of protein degradation. |
| Quenching Reagent | 50-100 mM Tris or Glycine | Quenches unreacted NHS ester to prevent non-specific labeling in downstream steps. |
Table 1: Summary of typical quantitative parameters for protein labeling with this compound.
Protocol 2: Purification by Size Exclusion Chromatography (SEC) / Gel Filtration
SEC separates molecules based on their size. Larger molecules (the labeled protein) elute first, while smaller molecules (unreacted NHS ester) are retained in the porous beads of the resin and elute later. This method is effective for desalting and buffer exchange.
Procedure:
-
Column Selection and Equilibration:
-
Choose a desalting column (e.g., Sephadex G-25) with a fractionation range suitable for separating the protein from the small molecule linker.
-
Equilibrate the column with at least 3-5 column volumes of the desired storage buffer (e.g., PBS).
-
-
Sample Application:
-
Apply the quenched reaction mixture to the top of the column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume for preparative SEC or up to 30% for desalting.
-
-
Elution and Fraction Collection:
-
Elute the column with the storage buffer at the flow rate recommended by the manufacturer.
-
Monitor the elution profile by measuring UV absorbance at 280 nm to detect the protein.
-
Collect fractions corresponding to the first major peak, which contains the purified, azide-labeled protein.
-
Protocol 3: Purification by Dialysis
Dialysis removes small molecules from a sample by diffusion across a semi-permeable membrane with a specific molecular weight cut-off (MWCO).
Procedure:
-
Prepare Dialysis Device:
-
Select a dialysis membrane or cassette with an MWCO that is significantly smaller than the molecular weight of the protein (e.g., 10-30 kDa MWCO for a >50 kDa protein) but large enough to allow the small (MW ~476 Da) this compound to pass through freely.
-
Prepare the membrane according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the reaction mixture into the dialysis tubing or cassette.
-
-
Dialysis:
-
Place the sealed dialysis device into a large volume of dialysis buffer (e.g., PBS), typically 100-200 times the sample volume.
-
Stir the buffer gently at 4°C.
-
Perform at least three buffer changes over 24 hours. A common schedule is 2-4 hours for the first change, another 2-4 hours for the second, and then overnight for the final change.
-
-
Sample Recovery:
-
Carefully remove the purified protein solution from the dialysis device.
-
Protocol 4: Purification by Tangential Flow Filtration (TFF)
TFF, or cross-flow filtration, is an efficient method for concentrating and purifying biomolecules, especially for larger sample volumes. The solution flows tangentially across the membrane surface, preventing filter clogging and allowing for efficient removal of small molecules.
Procedure:
-
System and Membrane Selection:
-
Select a TFF system and a membrane cassette with an appropriate MWCO (similar to dialysis).
-
Assemble the system according to the manufacturer's protocol.
-
-
Diafiltration (Buffer Exchange):
-
Load the reaction mixture into the system's reservoir.
-
Perform diafiltration by continuously adding fresh buffer (diafiltration buffer) to the reservoir at the same rate that permeate (containing the unreacted label) is being removed.
-
Continue this process for 5-10 diavolumes (a diavolume is equal to the volume of the sample in the reservoir) to ensure thorough removal of the small molecule impurities.
-
-
Concentration and Recovery:
-
After diafiltration, the protein can be concentrated to the desired volume by stopping the addition of new buffer while continuing to remove permeate.
-
Recover the purified and concentrated azide-labeled protein from the system.
-
| Purification Method | Principle | Typical Sample Volume | Processing Time | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by size | 100 µL - 5 mL | Fast (15-30 min) | Fast; also performs buffer exchange. | Can cause sample dilution; potential for yield loss. |
| Dialysis | Diffusion across a semi-permeable membrane | 0.1 mL - 70 mL | Slow (12-48 hours) | Gentle; high recovery; minimal denaturation. | Time-consuming; requires large buffer volumes. |
| Tangential Flow Filtration (TFF) | Size-based separation via cross-flow | >10 mL to large scale | Moderate (1-4 hours) | Fast for large volumes; scalable; allows concentration. | Requires specialized equipment; potential for membrane fouling. |
Table 2: Comparison of common methods for purifying azide-labeled proteins.
Visualizations of Key Concepts
Two-Step Protein Modification
The use of this compound enables a powerful two-step modification strategy. The first step attaches the azide handle to the protein. The second, bioorthogonal step uses click chemistry to attach a reporter molecule.
Caption: The two-step process of protein modification using this compound and subsequent click chemistry.
Choosing a Purification Method
The selection of an appropriate purification method is critical and depends on several experimental factors. This decision tree outlines the key considerations.
Caption: A decision tree to guide the selection of a suitable purification method based on sample volume and time constraints.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Azido-PEG6-NHS Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction between Azido-PEG6-NHS ester and primary amines. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH for NHS ester conjugations is a balance between amine reactivity and NHS ester stability. Generally, a pH range of 7.2 to 8.5 is recommended.[1] A slightly alkaline pH is necessary to ensure that the primary amine is deprotonated and thus nucleophilic, but a pH that is too high will accelerate the hydrolysis of the NHS ester, reducing the yield of the desired conjugate.[2][3] For many applications, a starting pH of 8.3-8.5 is often recommended.[4][5]
Q2: Which buffers are compatible with NHS ester reactions?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate buffers.
Q3: Which buffers should be avoided?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions and should be avoided. If your protein of interest is in such a buffer, a buffer exchange step is necessary prior to conjugation.
Q4: How can I minimize the hydrolysis of the this compound?
A4: The NHS ester is sensitive to moisture and will hydrolyze in aqueous solutions. To minimize hydrolysis, it is recommended to prepare the NHS ester solution immediately before use. If using an organic solvent like DMSO or DMF to dissolve the ester, ensure it is anhydrous. Storing the NHS ester reagent in a desiccated environment at -20°C is also critical.
Q5: What is the primary side reaction that competes with the desired conjugation?
A5: The main competing reaction is the hydrolysis of the NHS ester by water. This reaction cleaves the ester, rendering it inactive for conjugation with the primary amine. The rate of this hydrolysis reaction increases significantly with increasing pH.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The pH of the reaction buffer is either too low (amines are protonated and non-reactive) or too high (NHS ester hydrolysis is too rapid). | Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is typically 7.2-8.5. Start with a pH of 8.3 for many protein labeling applications. |
| Hydrolyzed NHS Ester: The this compound reagent may have been compromised by moisture. | Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the NHS ester solution fresh for each experiment and use anhydrous DMSO or DMF. | |
| Presence of Competing Amines: The reaction buffer or protein sample contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer such as PBS, bicarbonate, or phosphate buffer prior to the reaction. | |
| Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction is more pronounced. | If possible, increase the concentration of your protein to favor the conjugation reaction. A concentration of at least 2 mg/mL is recommended. | |
| Protein Precipitation After Labeling | High Degree of Labeling: Over-modification of the protein can alter its physicochemical properties, leading to aggregation. | Optimize the molar ratio of the NHS ester to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition. |
| Hydrophobic Nature of the Label: Although the PEG spacer enhances hydrophilicity, excessive labeling can still lead to precipitation. | Consider using a longer PEG spacer if available to further increase the hydrophilicity of the conjugate. | |
| Non-specific Binding in Downstream Applications | Excess Unreacted NHS Ester: If not properly quenched or removed, the excess NHS ester can react with other primary amines in subsequent steps. | After the conjugation reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS ester. |
| Aggregates of the Conjugated Protein: Aggregates can lead to non-specific binding. | Purify the conjugated protein using size-exclusion chromatography to remove aggregates and excess reagents. |
Quantitative Data
The efficiency of the this compound reaction is a trade-off between the rate of the desired amidation reaction and the rate of the competing hydrolysis reaction, both of which are pH-dependent.
Table 1: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | 1 hour |
| 8.6 | 4 | 10 minutes |
Table 2: Kinetics of NHS Ester Amidation vs. Hydrolysis
| pH | Amidation Half-life (t₁/₂) | Hydrolysis Half-life (t₁/₂) |
| 8.0 | 25-80 minutes | 190-210 minutes |
| 8.5 | 10-20 minutes | 130-180 minutes |
| 9.0 | 5-10 minutes | 110-125 minutes |
Note: The exact half-lives can vary depending on the specific NHS ester and reaction conditions.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Perform the Conjugation:
-
Add the desired molar excess of the this compound solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes at room temperature to stop the reaction.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Characterization and Storage: Determine the concentration and degree of labeling of the conjugated protein. Store the purified conjugate under conditions appropriate for the specific protein.
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
how to prevent hydrolysis of Azido-PEG6-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Azido-PEG6-NHS ester, a critical step for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a bifunctional linker molecule. It contains an azide group for "click chemistry" and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (like those on lysine residues of proteins). Hydrolysis is the reaction of the NHS ester with water, which converts the reactive ester into a non-reactive carboxylic acid. This process directly competes with the desired conjugation reaction, leading to lower yields of your final product.[1]
Q2: What are the main factors that influence the hydrolysis of this compound?
The rate of hydrolysis is primarily affected by three factors:
-
pH: The hydrolysis of NHS esters is significantly faster at higher pH.[1][2][3]
-
Temperature: Higher temperatures increase the rate of both the desired conjugation reaction and the competing hydrolysis reaction.[3]
-
Buffer Composition: The presence of primary amines (e.g., Tris buffer) in the reaction buffer will compete with your target molecule for the NHS ester.
Q3: What is the optimal pH for working with this compound to minimize hydrolysis?
The optimal pH range for conjugation reactions with NHS esters is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance, as it allows for efficient reaction with primary amines while keeping the rate of hydrolysis manageable. Below pH 7, the primary amines are protonated and less reactive, while above pH 8.5, hydrolysis becomes very rapid.
Q4: How should I store this compound to ensure its stability?
To maintain the reactivity of your this compound, it is crucial to store it correctly. The solid reagent should be stored at -20°C in a desiccator to protect it from moisture. Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent moisture condensation on the product.
Q5: Can I prepare a stock solution of this compound and store it for later use?
It is strongly recommended to prepare solutions of this compound immediately before use. The NHS ester moiety readily hydrolyzes in the presence of moisture. If a stock solution must be made, it should be prepared in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and used as quickly as possible. Storage of NHS esters in aqueous solutions is not recommended. Stock solutions in anhydrous DMSO can be stored for a short period at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of this compound: The reagent may have been exposed to moisture during storage or the reaction pH is too high. | - Ensure proper storage of the solid reagent in a desiccator at -20°C. - Allow the vial to warm to room temperature before opening. - Prepare the reagent solution immediately before use in anhydrous DMSO or DMF. - Maintain the reaction pH between 7.2 and 8.5. |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. | - Optimize the reaction pH within the 7.2-8.5 range. - For sensitive proteins, consider a longer reaction time at 4°C instead of a shorter time at room temperature to minimize hydrolysis. | |
| Competing Amines in Buffer: Use of buffers containing primary amines (e.g., Tris, glycine). | - Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer. If your protein is in an amine-containing buffer, perform a buffer exchange before the conjugation reaction. | |
| Reagent Precipitation | Poor Solubility: The this compound may not be fully dissolved in the organic solvent or precipitates when added to the aqueous buffer. | - Ensure the this compound is completely dissolved in anhydrous DMSO or DMF before adding it to the reaction mixture. - The final concentration of the organic solvent in the reaction mixture should typically not exceed 10% to avoid precipitation of the protein or reagent. |
| Non-specific Binding or Aggregation | High Degree of Labeling: Excessive modification of the protein can lead to aggregation. | - Optimize the molar ratio of this compound to your protein. Start with a lower molar excess and perform small-scale pilot reactions to find the optimal ratio. |
| Unreacted Reagent: Residual this compound can react with other molecules in downstream applications. | - Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, after the desired incubation time. - Purify the conjugated protein using dialysis or size-exclusion chromatography to remove excess reagent and byproducts. |
Quantitative Data: Hydrolysis of PEG-NHS Esters
The stability of NHS esters is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of different PEG-NHS esters at various pH values. While specific data for this compound is not available, these values provide a general understanding of the stability of similar molecules.
| PEG-NHS Ester Type | pH | Temperature (°C) | Half-life |
| Branched PEG-NHS | 7.4 | Not Specified | > 120 minutes |
| Branched PEG-NHS | 9.0 | Not Specified | < 9 minutes |
| General NHS Ester | 7.0 | Not Specified | 4-5 hours |
| General NHS Ester | 8.0 | Not Specified | 1 hour |
| General NHS Ester | 8.6 | Not Specified | 10 minutes |
| Various PEG-NHS Esters | 8.0 | 25 | 0.75 - 33.6 minutes |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate) at pH 7.2-8.5
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution: Ensure your protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer at the desired pH.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Calculate the Reagent Volume: Determine the desired molar excess of this compound. A 10- to 20-fold molar excess over the protein is a common starting point. Calculate the volume of the stock solution needed.
-
Initiate the Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.
Protocol 2: Assessing the Activity of this compound
This protocol allows for a qualitative assessment of the reactivity of your this compound, which is particularly useful if you suspect it may have hydrolyzed during storage. The principle is to intentionally hydrolyze the ester and measure the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.1 M NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a Solution of this compound: Dissolve a small, known amount of the this compound in the amine-free buffer to a concentration of approximately 1 mg/mL.
-
Measure Initial Absorbance (A_initial): Immediately after dissolution, measure the absorbance of the solution at 260 nm. This reading represents the amount of free NHS present due to any prior hydrolysis.
-
Induce Complete Hydrolysis: Add a small volume of 0.1 M NaOH to the solution to raise the pH to >12. This will rapidly hydrolyze all the remaining active NHS ester.
-
Measure Final Absorbance (A_final): After a few minutes, measure the absorbance of the solution again at 260 nm.
-
Interpret the Results:
-
If A_final > A_initial , it indicates that there was active NHS ester present that was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.
-
If A_final ≈ A_initial , it suggests that the majority of the NHS ester was already hydrolyzed before the test, and the reagent is likely inactive.
-
Visualizations
Caption: Competing reactions of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Azido-PEG6-NHS Ester Conjugation
Welcome to the technical support center for Azido-PEG6-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3] Within this range, the primary amine groups on biomolecules, such as the ε-amino group of lysine residues, are sufficiently deprotonated to be effective nucleophiles for reacting with the NHS ester.[1][2] A pH below 7.2 can lead to the protonation of amines, rendering them unreactive. Conversely, a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, which competes with the desired conjugation reaction and can lower the yield. For many applications, a pH of 8.3-8.5 is recommended as an ideal starting point.
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.
-
Compatible Buffers:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate
-
Carbonate/Bicarbonate
-
-
Incompatible Buffers:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation reaction.
Q3: How should I properly store and handle this compound?
This compound is sensitive to moisture and should be stored under desiccated conditions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester. It is highly recommended to prepare fresh solutions of the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before each use and to avoid repeated freeze-thaw cycles of stock solutions.
Q4: What is the primary side reaction that competes with the desired conjugation?
The primary competing side reaction is the hydrolysis of the NHS ester by water. This reaction forms an inactive carboxylic acid and N-hydroxysuccinimide (NHS), rendering the this compound incapable of reacting with the target primary amine. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.
Troubleshooting Guide
Low conjugation efficiency is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of this compound | Ensure proper storage and handling of the reagent to prevent moisture exposure. Always allow the vial to warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately prior to use. |
| Suboptimal pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. | |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as PBS, HEPES, or Borate. If your sample is in a buffer containing Tris or glycine, perform a buffer exchange before the conjugation reaction. | |
| Low concentration of reactants | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your target molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. | |
| Steric hindrance | The primary amine on the target molecule may be sterically hindered. Consider using a linker with a longer spacer arm if this is suspected. | |
| High Background or Non-Specific Binding | Excess unreacted NHS ester | If not properly quenched or removed, excess NHS ester can react with other primary amines in downstream applications. After the reaction, consider quenching with a final concentration of 50-100 mM Tris or glycine. |
| Inadequate purification | Unreacted, hydrolyzed this compound can bind non-specifically to your target molecule. Use appropriate purification methods such as dialysis, gel filtration, or chromatography to remove excess reagent and byproducts. | |
| Protein aggregation | A high degree of labeling can sometimes cause protein aggregation. Perform small-scale pilot reactions with varying molar ratios of this compound to your protein to determine the optimal conditions that do not induce aggregation. | |
| Reagent Precipitation | Poor solubility of the NHS ester | This compound should first be dissolved in a small amount of anhydrous DMSO or DMF before being added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%. |
| Poor quality of organic solvent | Ensure that the DMSO or DMF used is anhydrous, as even small amounts of water can initiate hydrolysis. High-quality, amine-free DMF is important as it can degrade to dimethylamine, which can react with the NHS ester. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the required amount of the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.
-
Characterize the Conjugate: Determine the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy or mass spectrometry.
Protocol to Assess the Reactivity of this compound
This protocol can be used to determine if the this compound has hydrolyzed and is still active. The principle is to measure the release of N-hydroxysuccinimide (NHS), which absorbs at 260 nm, after intentional hydrolysis with a strong base.
Materials:
-
This compound
-
Amine-free buffer (e.g., PBS)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
-
Prepare a Control: Prepare a control sample containing only the amine-free buffer.
-
Prepare the Reagent Solution: Dissolve 1-2 mg of this compound in 2 mL of the amine-free buffer.
-
Measure Initial Absorbance (A_initial): Zero the spectrophotometer at 260 nm using the control sample. Measure the absorbance of the reagent solution. This reading represents any NHS that has been released due to prior hydrolysis.
-
Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the reagent solution to significantly raise the pH and induce rapid, complete hydrolysis. Incubate for several minutes.
-
Measure Final Absorbance (A_final): Remeasure the absorbance of the base-treated reagent solution at 260 nm.
-
Assess Reactivity: If A_final is measurably greater than A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive. If there is no significant change in absorbance, the reagent has likely fully hydrolyzed and is inactive.
Visualizations
Caption: Workflow of this compound conjugation with a primary amine.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
side reactions of Azido-PEG6-NHS ester and how to avoid them
Welcome to the technical support center for Azido-PEG6-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear answers to common issues, troubleshoot experiments, and offer best-practice protocols to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an this compound? A1: The primary function of this compound is to act as a bifunctional linker. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH₂), such as those on the side chain of lysine residues or the N-terminus of proteins, to form a stable and covalent amide bond.[1][2] This reaction is most efficient in a pH range of 7.2 to 8.5.[1][3] The terminal azide group is then available for subsequent bioorthogonal "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4]
Q2: What is the most common side reaction, and how can I minimize it? A2: The most significant and common side reaction is the hydrolysis of the NHS ester group. In an aqueous environment, water molecules can attack the NHS ester, converting it into a non-reactive carboxylic acid and rendering the linker unable to conjugate with your target molecule. This competing reaction is accelerated at higher pH values. To minimize hydrolysis, it is critical to work within the optimal pH range (7.2-8.5), prepare the reagent fresh in an anhydrous solvent like DMSO or DMF, and use it immediately. Avoiding prolonged reaction times, especially at the higher end of the pH range, can also help.
Q3: Can the azide (-N₃) group participate in side reactions? A3: The azide group is generally very stable and bioorthogonal, meaning it is non-reactive with most functional groups found in biological systems under typical physiological conditions. However, the azide group can be reduced to a primary amine (-NH₂) by common reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which are often used in protein chemistry. If your experimental workflow requires reducing agents, they should be removed via buffer exchange or dialysis before introducing the this compound to prevent this unwanted side reaction.
Q4: Besides primary amines, can the NHS ester react with other functional groups on a protein? A4: Yes, while the primary target is amines, the NHS ester can have off-target reactions with other nucleophilic groups, though the reactivity is generally lower. These include:
-
Sulfhydryl groups (-SH): Cysteine residues can react to form thioesters, which are less stable than the desired amide bond.
-
Hydroxyl groups (-OH): Serine, threonine, and tyrosine residues can react to form unstable ester linkages that are susceptible to hydrolysis.
-
Imidazole groups: The side chain of histidine can also show some reactivity. To favor the primary amine reaction, it is best to perform the conjugation within the recommended pH range of 7.2-8.5.
Q5: Which buffers should I avoid during the conjugation step? A5: It is crucial to avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the NHS ester, significantly lowering your conjugation efficiency. Incompatible buffers include Tris (tris(hydroxymethyl)aminomethane), glycine, and any buffer with primary amine components. Recommended amine-free buffers are Phosphate-Buffered Saline (PBS), HEPES, or borate buffer.
Q6: How should I properly store and handle this compound? A6: NHS esters are highly sensitive to moisture. The reagent should be stored in a desiccated environment at -20°C or -80°C. Before opening, always allow the vial to equilibrate to room temperature to prevent atmospheric moisture from condensing on the cold powder. Do not prepare aqueous stock solutions for storage, as the NHS ester will hydrolyze. Always dissolve the reagent in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use and discard any unused solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of NHS ester: Reagent was exposed to moisture or the reaction pH was too high. | Store reagent under desiccated conditions and allow it to warm to room temperature before opening. Ensure the reaction buffer pH is strictly within the 7.2-8.5 range. Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use. |
| Presence of competing primary amines in the buffer: Use of incompatible buffers like Tris or glycine. | Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) before starting the reaction. | |
| Low protein/molecule concentration: Dilute reactions are less efficient, favoring the competing hydrolysis reaction. | If possible, increase the concentration of your target molecule to at least 1-2 mg/mL. | |
| Inaccessible primary amines on the target molecule: The target amines may be sterically hindered or buried within the molecule's structure. | Consider using a linker with a longer PEG spacer arm. If the native conformation is not essential, gentle denaturation might expose more reactive sites. | |
| Loss of Azide Functionality | Presence of reducing agents: Reagents like DTT or TCEP in the sample buffer can reduce the azide group to an amine. | Remove all reducing agents from the sample via dialysis or a desalting column before adding the this compound. |
| High Degree of Labeling / Aggregation | Excessive molar ratio of NHS ester: Using too much reagent can lead to over-modification, potentially altering the protein's properties and causing aggregation. | Reduce the molar excess of the this compound relative to the target molecule to better control the degree of labeling. |
Data Presentation
Summary of Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| pH | 7.2 - 8.5 | Balances efficient amine reaction with minimal NHS ester hydrolysis. |
| Buffer System | Phosphate, HEPES, Borate | Amine-free to prevent competition with the target molecule. |
| Reagent Solvent | Anhydrous DMSO or DMF | Minimizes premature hydrolysis of the moisture-sensitive NHS ester. |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 (starting point) | A molar excess is typically needed to drive the reaction, but should be optimized. |
| Temperature | Room Temperature or 4°C | Lower temperatures can reduce the rate of hydrolysis but may require longer incubation. |
| Reaction Time | 30 - 60 min (Room Temp) or 2 hours (4°C) | Sufficient time for conjugation without excessive hydrolysis. |
| Quenching Reagent | Tris or Glycine (20-50 mM final conc.) | Consumes any unreacted NHS ester to stop the reaction. |
Experimental Protocols
General Protocol for Protein Labeling
-
Buffer Preparation : Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, at a pH of 7.5.
-
Protein Preparation : Dissolve or exchange your protein into the prepared reaction buffer at a concentration of 1-10 mg/mL. Ensure any buffers containing primary amines (like Tris) have been thoroughly removed via dialysis or a desalting column.
-
NHS Ester Solution Preparation : Immediately before initiating the reaction, allow the vial of this compound to warm to room temperature. Dissolve the reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Do not store this solution.
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the freshly prepared NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is less than 10%.
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. If labeling with a fluorescent dye, protect the reaction from light.
-
Quenching : Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 7.5), to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is consumed.
-
Purification : Remove the unreacted linker and byproducts (like N-hydroxysuccinimide) from the labeled protein conjugate using size-exclusion chromatography, dialysis, or a desalting column.
Mandatory Visualization
Caption: Primary reaction and potential side reactions of this compound.
References
impact of buffer choice on Azido-PEG6-NHS ester reactivity
Welcome to the technical support center for Azido-PEG6-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this bifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[] Within this range, the primary amine groups on biomolecules (e.g., the ε-amino group of lysine residues) are sufficiently deprotonated to act as nucleophiles and efficiently react with the NHS ester. At a pH below 7, the amine groups are predominantly protonated (-NH3+), rendering them unreactive.[2] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields. For many applications, a pH of 8.3-8.5 is considered optimal.[2]
Q2: Which buffers are recommended for conjugation reactions with this compound?
Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are all suitable for NHS ester conjugation reactions, provided they are within the recommended pH range of 7.2-8.5. A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3.[2] For sensitive proteins, phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a good alternative, though the reaction may proceed more slowly, requiring a longer incubation time.
Q3: Are there any buffers I should avoid?
Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffers will compete with the target molecule for reaction with the this compound, significantly reducing the conjugation efficiency. If your biomolecule is in a Tris- or glycine-containing buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q4: How should I handle and store this compound?
This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions in organic solvents should be used fresh, and repeated freeze-thaw cycles should be avoided.
Q5: My this compound is not readily soluble in my aqueous reaction buffer. What should I do?
It is common for NHS esters to have limited solubility in aqueous buffers. To overcome this, first dissolve the this compound in a small volume of a dry, water-miscible organic solvent like DMSO or DMF. This stock solution can then be added to your aqueous reaction mixture containing the biomolecule. Ensure that the final concentration of the organic solvent in the reaction mixture is kept low (typically below 10%) to avoid denaturation of proteins.
Q6: Does the azide group on the this compound interfere with the NHS ester reaction?
The azide group is a bioorthogonal handle, meaning it is generally unreactive under the conditions used for NHS ester chemistry. However, it is advisable to avoid the presence of reducing agents in your reaction buffer, as they can potentially interfere with the stability of the azide group.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of this compound: The reagent was exposed to moisture or the reaction pH is too high. | Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare the this compound stock solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. |
| Presence of Competing Primary Amines: The reaction buffer contains Tris, glycine, or other primary amines. | Perform a buffer exchange to an amine-free buffer such as PBS, HEPES, or borate buffer. | |
| Inactive Reagent: The this compound has been improperly stored or handled, leading to degradation. | Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation. Use a fresh vial of the reagent if degradation is suspected. | |
| Inaccessible Primary Amines on the Target Molecule: The primary amines on the biomolecule may be sterically hindered or buried within its three-dimensional structure. | Consider using a longer PEG spacer version of the Azido-PEG-NHS ester to improve accessibility. For proteins, gentle denaturation might expose more reactive sites, but this should be done with caution to not irreversibly damage the protein. | |
| Precipitation Observed During Reaction | Low Solubility of the Conjugate: The addition of the PEG linker may have altered the solubility of the target biomolecule. | The PEG6 linker in this compound generally increases the hydrophilicity of the resulting conjugate. However, if precipitation occurs, consider reducing the molar excess of the labeling reagent or performing the reaction at a lower concentration. |
| Low Solubility of the this compound: The reagent is not fully dissolved before addition to the aqueous buffer. | Ensure the this compound is completely dissolved in the organic solvent before adding it to the reaction mixture. You can gently vortex the stock solution to aid dissolution. | |
| Inconsistent Results | Acidification of the Reaction Mixture: During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a decrease in the pH of the reaction buffer. | Monitor the pH of the reaction mixture throughout the incubation period, especially for longer reactions. Using a more concentrated buffer can help to maintain a stable pH. |
| Variable Reagent Quality: Impurities in the this compound or the solvents can lead to inconsistent results. | Use high-quality reagents from a reputable supplier. Ensure that the DMSO or DMF used is anhydrous and amine-free. |
Data Presentation
Table 1: Impact of pH on the Stability of PEGylated NHS Esters
The stability of the NHS ester is critical for successful conjugation and is highly dependent on the pH of the reaction buffer. The half-life of the NHS ester decreases as the pH increases, indicating a faster rate of hydrolysis.
| pH | Half-life of PEG-NHS Ester |
| 7.4 | > 120 minutes |
| 9.0 | < 9 minutes |
This data is for a branched PEG-NHS and serves as a general guideline for the stability of PEGylated NHS esters.
Table 2: Qualitative Comparison of Recommended Buffers for this compound Conjugation
| Buffer | pH Range | Advantages | Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Mimics physiological conditions, good for sensitive proteins. | Slower reaction rate compared to higher pH buffers, may require longer incubation times. |
| Sodium Bicarbonate | 8.0 - 9.0 | Faster reaction rate due to higher pH. | Higher pH increases the rate of NHS ester hydrolysis, potentially lowering the yield if the reaction is not optimized. |
| HEPES | 7.0 - 8.0 | Good buffering capacity in the optimal pH range. | Ensure the buffer solution is free of any primary amine contaminants. |
| Borate | 8.0 - 9.0 | Can be used at higher pH values to accelerate the reaction. | Similar to bicarbonate, the increased rate of hydrolysis needs to be considered. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization of the molar excess of the reagent and incubation time may be necessary for your specific protein and desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange into a suitable reaction buffer.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Longer incubation times may be needed for reactions at a lower pH.
-
-
Quench the Reaction:
-
(Optional but recommended) Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Equilibrate the column or dialysis membrane with a suitable storage buffer for your protein (e.g., PBS, pH 7.4).
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be determined using techniques such as mass spectrometry.
-
Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
-
Visualizations
References
Technical Support Center: Azido-PEG6-NHS Ester Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG6-NHS ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the recommended solvents for dissolving this compound.[1][2][3][4] These organic solvents minimize exposure to moisture, which can cause hydrolysis of the reactive NHS ester group.[2]
Q2: Can I dissolve this compound directly in aqueous buffers?
A2: It is not recommended to dissolve this compound directly in aqueous buffers. The NHS ester moiety is susceptible to hydrolysis in aqueous environments, which renders it inactive for conjugation. The hydrophilic PEG spacer does increase solubility in aqueous media, but for initial dissolution, an organic solvent should be used.
Q3: Can I prepare and store stock solutions of this compound?
A3: It is strongly advised to prepare solutions of this compound immediately before use. The NHS ester is moisture-sensitive and will readily hydrolyze, even when stored in organic solvents if any moisture is present. Do not prepare stock solutions for long-term storage. If a DMSO stock solution is prepared, it should be used within a short period and stored under anhydrous conditions at -20°C or -80°C for very short-term storage.
Q4: What is the optimal pH for conjugation reactions involving this compound?
A4: The optimal pH range for the reaction between an NHS ester and a primary amine (e.g., on a protein) is typically 7.2 to 8.5. At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.
Q5: Which buffers should I avoid for the conjugation reaction?
A5: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to low conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Poor or No Solubility | Inappropriate solvent selection. | Use anhydrous DMSO or DMF to dissolve the this compound. |
| Precipitation upon addition to aqueous buffer. | - Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is low, typically not exceeding 10% (v/v). - Add the dissolved this compound solution to the aqueous buffer slowly while vortexing. | |
| Compound has degraded due to moisture. | Store the solid this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. | |
| Low or No Conjugation Efficiency | Hydrolysis of the NHS ester. | - Prepare the this compound solution immediately before use. - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. - Minimize the time the NHS ester is in an aqueous solution before the conjugation reaction. |
| Presence of competing primary amines in the buffer. | Use a non-amine-containing buffer such as PBS, borate, or carbonate buffer. If your protein is in a Tris or glycine buffer, perform a buffer exchange before the reaction. | |
| Low concentration of reactants. | Increase the concentration of your protein or target molecule. A protein concentration of at least 2 mg/mL is recommended. You may also need to increase the molar excess of the this compound. | |
| Precipitation During Reaction | The conjugate is less soluble than the starting materials. | If precipitation occurs, gentle heating or sonication can be used to aid dissolution. Consider using a co-solvent system if compatible with your biomolecule. |
Quantitative Data: Solubility of this compound
| Solvent System | Concentration | Observation | Reference |
| DMSO | 100 mg/mL (209.87 mM) | Soluble (may require sonication) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.25 mM) | Clear solution | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.25 mM) | Clear solution |
Experimental Protocols
Protocol 1: Dissolving this compound
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex or sonicate briefly to ensure complete dissolution.
-
Immediate Use: Use the freshly prepared solution immediately for the conjugation reaction. Do not store the solution.
Protocol 2: General Protein Conjugation
-
Buffer Preparation: Prepare your protein in an amine-free buffer (e.g., PBS, borate buffer) at a pH between 7.2 and 8.5. A recommended protein concentration is 2-5 mg/mL.
-
Reagent Preparation: Immediately before starting the reaction, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL, as described in Protocol 1.
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the dissolved this compound to the protein solution. Add the reagent dropwise while gently stirring or vortexing. Ensure the final DMSO concentration remains below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protecting from light may be necessary if other components are light-sensitive.
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0.
-
Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis.
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for low conjugation efficiency.
References
removing unreacted Azido-PEG6-NHS ester from a sample
Welcome to the Technical Support Center. This guide provides detailed information on troubleshooting and protocols for removing unreacted Azido-PEG6-NHS ester from your experimental samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A: It is essential to remove unreacted and hydrolyzed this compound for several reasons. Firstly, the unreacted NHS ester can react with primary amines in downstream applications, leading to high background signals or non-specific binding.[1] Secondly, the N-hydroxysuccinimide (NHS) byproduct of the reaction and hydrolysis absorbs light in the 260-280 nm range, which can interfere with accurate protein concentration measurements.[2][3][4] Finally, the presence of these impurities can affect the quality and reliability of your final results.[5]
Q2: What are the common methods for removing small molecules like this compound from protein samples?
A: The most common and effective methods are based on size differences between your target molecule (e.g., a protein) and the small this compound (MW: 476.48 g/mol ). These methods include Size Exclusion Chromatography (SEC) or gel filtration/desalting, dialysis, and precipitation.
Q3: How do I choose the best purification method for my experiment?
A: The choice of method depends on factors like the size of your target molecule, the sample volume, the required purity, and the available equipment. Size exclusion chromatography is often preferred for its speed and high resolution. Dialysis is a simple and effective method, particularly for larger sample volumes, but it is more time-consuming. Precipitation is a quick method but may sometimes result in protein denaturation or loss.
Q4: What causes the hydrolysis of the NHS ester, and how can I minimize it?
A: NHS esters react with water in a process called hydrolysis, which competes with the desired reaction with primary amines. The rate of hydrolysis is highly dependent on pH and temperature; it increases significantly at higher pH values. To minimize hydrolysis, it is recommended to work within the optimal pH range of 7.2-8.5, use fresh reagents, and perform the reaction promptly after dissolving the NHS ester. Reactions can be performed at 4°C to slow down hydrolysis, though this may require longer incubation times.
Q5: Can I use Tris or glycine buffers for my reaction?
A: No, buffers containing primary amines, such as Tris or glycine, should be avoided during the conjugation reaction because they compete with your target molecule for reaction with the NHS ester. It is recommended to use non-amine-containing buffers like phosphate, bicarbonate, HEPES, or borate. However, Tris or glycine can be added at the end of the incubation period to quench the reaction by consuming any remaining active NHS ester.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of conjugated product | Hydrolysis of NHS ester: Reagent was exposed to moisture, the solution was not used immediately, or the pH was too high (>8.5). | Store the NHS ester under desiccated conditions at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use and add to the reaction. Ensure the reaction buffer pH is between 7.2 and 8.5. |
| Presence of competing amines: The reaction buffer (e.g., Tris, glycine) or sample contained primary amines. | Perform a buffer exchange of your sample into an amine-free buffer (e.g., PBS) using dialysis or a desalting column before starting the conjugation. | |
| Low protein concentration: The competing hydrolysis reaction is more significant in dilute protein solutions. | Increase the protein concentration. A concentration of 1-10 mg/mL is generally recommended. | |
| Precipitation of the sample during the reaction | High concentration of organic solvent: The NHS ester is often dissolved in DMSO or DMF, and a high final concentration can cause proteins to precipitate. | Ensure the final volume of the organic solvent in the reaction mixture does not exceed 10%. |
| Change in protein solubility: The conjugation of the PEG linker may have altered the solubility of your protein. | Perform a small-scale pilot experiment to determine the optimal labeling conditions. Consider using a more hydrophilic version of your linker if available. | |
| Inaccurate protein concentration reading (A280) after purification | Incomplete removal of NHS byproduct: The N-hydroxysuccinimide byproduct absorbs light at 260-280 nm. | Ensure your purification method is efficient. For SEC, make sure the column provides adequate resolution. For dialysis, increase the number of buffer changes and the total dialysis time. |
| High background in downstream applications | Presence of unreacted NHS ester: Incomplete quenching or purification allows the reactive ester to bind non-specifically to other components. | After the main reaction, add a quenching buffer like Tris or glycine to a final concentration of 20-50 mM to consume excess NHS ester. Ensure the subsequent purification step is thorough. |
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) / Desalting | Dialysis |
| Principle | Separation based on molecular size. Larger molecules elute first. | Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient. |
| Speed | Fast (minutes to an hour). | Slow (several hours to overnight). |
| Resolution | High, provides good separation between large proteins and small molecules. | Good for removing small molecules, but does not separate proteins of different sizes. |
| Sample Dilution | Can result in some sample dilution. | Sample volume may increase slightly. |
| Typical Use Case | Buffer exchange, removal of salts and small molecule reagents from proteins, peptides, and oligonucleotides. | Removal of salts and small molecules from larger protein samples (>10 kDa). |
| Advantages | Fast, gentle on proteins, high recovery, and reproducible. | Simple, requires minimal specialized equipment, suitable for various sample volumes. |
| Disadvantages | Potential for sample dilution, requires specific columns and a chromatography system. | Time-consuming, potential for sample loss, membrane might bind some proteins. |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (Desalting Column)
This method is ideal for rapidly removing unreacted this compound and byproducts from protein samples.
Methodology:
-
Column Equilibration: Equilibrate the desalting column (e.g., G-25) with 4-5 column volumes of your desired amine-free buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Once the equilibration buffer has completely entered the column bed, carefully load your reaction mixture onto the center of the resin. For optimal separation, the sample volume should not exceed 2-5% of the total column volume for high-resolution fractionation or up to 30% for group separations like desalting.
-
Elution: Add the equilibration buffer to the column and begin collecting fractions. Your purified, PEGylated protein will be in the initial fractions (in the void volume), while the smaller unreacted NHS ester and byproducts will be retained by the resin and elute later.
-
Monitoring: Monitor the elution by measuring the UV absorbance at 280 nm to detect the protein-containing fractions. Be aware that the NHS byproduct also absorbs in this range, so fractions should be well-separated.
-
Pooling: Pool the fractions containing your purified protein.
Protocol 2: Purification using Dialysis
This protocol is suitable for removing small molecules from larger volumes of protein samples.
Methodology:
-
Prepare Dialysis Buffer: Prepare a large volume of the desired amine-free buffer (e.g., 1L of PBS, pH 7.4). The buffer volume should be at least 200 times the volume of your sample.
-
Hydrate Membrane: If using dialysis tubing, cut the required length and hydrate it according to the manufacturer's instructions. For dialysis cassettes, they are often ready to use.
-
Load Sample: Load your reaction mixture into the dialysis tubing or cassette, ensuring there is some headspace, and securely close the ends.
-
Perform Dialysis: Place the sealed dialysis device into the beaker containing the dialysis buffer. Stir the buffer gently at 4°C or room temperature.
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat the buffer change 2-3 times. For maximum efficiency, the final dialysis step can be performed overnight at 4°C.
-
Recover Sample: Carefully remove your purified sample from the dialysis device.
Visualizations
Caption: General experimental workflow for bioconjugation and purification.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Azido-PEG6-NHS Ester Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments with Azido-PEG6-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound labeling?
The optimal temperature for labeling with this compound is a balance between reaction efficiency and reagent stability. Generally, reactions are carried out at room temperature (approximately 25°C) for 1-4 hours.[1][2] Alternatively, for sensitive proteins or to minimize hydrolysis of the NHS ester, the reaction can be performed at 4°C overnight.[1][3]
Q2: How does temperature affect the this compound labeling reaction?
Temperature has a significant impact on both the desired reaction with primary amines and the competing hydrolysis reaction. Higher temperatures increase the rate of both reactions.[4] While a higher temperature can shorten the reaction time, it also accelerates the hydrolysis of the NHS ester, which can lead to lower labeling efficiency. Conversely, lower temperatures slow down both the aminolysis and hydrolysis rates.
Q3: My labeling efficiency is low. Could temperature be the cause?
Low labeling efficiency can be attributed to several factors, with temperature being a key parameter. If the reaction is performed at too high a temperature for an extended period, significant hydrolysis of the this compound can occur, reducing the amount of active reagent available to react with your molecule of interest. Conversely, if the reaction is performed at a very low temperature for too short a time, the reaction may not proceed to completion.
Q4: Can I perform the labeling reaction at 37°C to speed it up?
While technically possible, performing the labeling reaction at 37°C is generally not recommended. The rate of hydrolysis of the NHS ester increases significantly at this temperature, which can substantially decrease the labeling yield. For most applications, incubation at room temperature provides a good balance between reaction speed and reagent stability.
Q5: How should I store this compound to ensure its stability?
This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment. For preparing stock solutions, use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These stock solutions can be stored at -20°C for 1-2 months. Aqueous solutions of the reagent are not stable and should be used immediately.
Troubleshooting Guide
| Problem | Possible Cause Related to Temperature | Recommended Solution |
| Low Labeling Efficiency | Reaction temperature is too high: This leads to rapid hydrolysis of the NHS ester. | Perform the reaction at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. |
| Reaction temperature is too low: The labeling reaction is proceeding too slowly. | If incubating at 4°C, ensure the reaction time is extended (e.g., overnight). If incubating at room temperature, ensure a sufficient reaction time of at least 1-4 hours. | |
| High Non-Specific Binding | Over-labeling due to high reaction temperature: Elevated temperatures can sometimes lead to less specific reactions. | Try performing the reaction at a lower temperature (e.g., 4°C) to increase specificity. |
| Inconsistent Results | Fluctuations in ambient temperature: Inconsistent laboratory temperatures can lead to variability in reaction rates. | Use a temperature-controlled incubator or water bath to ensure a consistent reaction temperature. |
| Reagent Degradation | Improper storage temperature: Storing the reagent at room temperature or in a non-desiccated environment will lead to degradation. | Always store the solid this compound at -20°C with a desiccant. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on both pH and temperature. The primary competing reaction is hydrolysis, where the ester reacts with water and becomes non-reactive towards primary amines.
Table 1: Half-life of NHS Esters in Aqueous Solution at Various Temperatures and pH
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Note: This data is for general NHS esters and provides a strong indication of the stability trends for this compound.
Experimental Protocols
Standard Labeling Protocol at Room Temperature
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Dissolve the protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove excess, unreacted reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Cold Temperature Labeling Protocol (4°C)
-
Reagent Preparation:
-
Follow the same reagent preparation steps as the standard protocol.
-
-
Labeling Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution.
-
Gently mix and incubate the reaction overnight at 4°C.
-
-
Quenching and Purification:
-
Follow the same quenching and purification steps as the standard protocol.
-
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Desired aminolysis vs. competing hydrolysis of NHS ester.
References
Validation & Comparative
A Comparative Guide to Azido-PEG6-NHS Ester and Other PEG Linkers for Bioconjugation
In the landscape of bioconjugation and drug development, the choice of a chemical linker is paramount to the efficacy, stability, and pharmacokinetic profile of the final product. Polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to improve the in vivo half-life of bioconjugates. This guide provides a detailed comparison of Azido-PEG6-NHS ester with other commonly used PEG linkers, supported by experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific applications.
Introduction to PEG Linkers
Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and serve as a molecular bridge to connect a payload, such as a drug or a fluorescent dye, to a targeting moiety, like an antibody or a peptide.[1][2] The inclusion of a PEG spacer can enhance the solubility and stability of the conjugate, reduce immunogenicity, and prolong its circulation time in the body.[][4] PEG linkers can be linear or branched and are functionalized with reactive groups to enable covalent attachment to biomolecules.[2]
This compound: A Versatile Heterobifunctional Linker
This compound is a heterobifunctional linker that features two distinct reactive groups at either end of a six-unit polyethylene glycol spacer. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond. This reaction is typically carried out in a slightly basic pH range (7.2-8.5). The azide group, on the other hand, is a key component for "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, the azide can react with an alkyne-modified molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a cyclooctyne-containing molecule via a strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.
Comparison with Other Common PEG Linkers
The choice of a PEG linker depends on the specific requirements of the application, including the functional groups available on the biomolecule, the desired stability of the linkage, and the reaction conditions. Here, we compare this compound with other popular PEG linkers.
Amine-Reactive Linkers: The NHS Ester Family
NHS esters are one of the most common reactive groups for targeting primary amines on proteins. While this compound falls into this category, other variations exist with different functionalities at the other end of the PEG chain.
-
Homobifunctional NHS Esters: These linkers have NHS esters at both ends and are used for cross-linking proteins or other amine-containing molecules.
-
Heterobifunctional NHS Esters: Besides the azide group in this compound, other functional groups can be present, such as a maleimide (for reaction with thiols) or a DBCO group (for copper-free click chemistry).
A critical consideration for NHS esters is their susceptibility to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. For instance, the half-life of an NHS ester can be several hours at pH 7 but only minutes at pH 8.6.
Thiol-Reactive Linkers: The Maleimide Family
PEG linkers functionalized with a maleimide group are highly specific for reacting with thiol (sulfhydryl) groups, such as those on cysteine residues. This reaction, a Michael addition, forms a stable thioether bond and is most efficient at a pH between 6.5 and 7.5.
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A popular heterobifunctional crosslinker containing both an NHS ester and a maleimide group. It is widely used in the construction of antibody-drug conjugates (ADCs). The cyclohexane ring in SMCC provides stability to the maleimide group.
While the thiol-maleimide reaction is highly selective, the stability of the resulting thioether bond can sometimes be a concern, with potential for retro-Michael reactions, especially in the presence of other thiols.
Click Chemistry Linkers: Azides, Alkynes, and Cyclooctynes
Click chemistry offers a highly efficient and bioorthogonal approach to bioconjugation. This means the reactive groups are abiotic and do not interfere with native biological functionalities.
-
Azido-PEG-NHS Ester: As discussed, this linker introduces an azide group for subsequent click chemistry reactions.
-
Alkyne-PEG-NHS Ester: This linker introduces a terminal alkyne, which can react with an azide-modified molecule via CuAAC.
-
DBCO-PEG-NHS Ester: Dibenzocyclooctyne (DBCO) is a strained cyclooctyne that reacts rapidly with azides in a copper-free SPAAC reaction. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.
The choice between CuAAC and SPAAC depends on the specific application. CuAAC is generally faster, but the requirement for a copper catalyst can be a drawback for cellular or in vivo studies. SPAAC is copper-free and thus more biocompatible, although the reaction rates can be slower.
Quantitative Data Summary
| Linker Type | Reactive Groups | Target Functional Group(s) | Resulting Bond | Key Advantages | Key Disadvantages |
| This compound | Azide, NHS Ester | Primary Amines, Alkynes/Cyclooctynes | Amide, Triazole | Versatile for two-step conjugations, Bioorthogonal click chemistry | Requires a second reaction for the azide group |
| SMCC-PEG | Maleimide, NHS Ester | Thiols, Primary Amines | Thioether, Amide | Well-established for ADCs, High reactivity and specificity | Potential for maleimide hydrolysis and retro-Michael reaction |
| DBCO-PEG-NHS Ester | DBCO, NHS Ester | Primary Amines, Azides | Amide, Triazole | Enables copper-free click chemistry, High biocompatibility | DBCO group is bulky, Can be more expensive |
Signaling Pathways and Experimental Workflows
Chemical Reaction Mechanisms
The following diagrams illustrate the fundamental chemical reactions involved in bioconjugation with these linkers.
Experimental Workflow for Antibody-Drug Conjugation
The following diagram outlines a typical workflow for creating an antibody-drug conjugate (ADC) using a heterobifunctional PEG linker.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
Materials:
-
Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by a suitable method, such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Copper-Free Click Chemistry Reaction
Materials:
-
Azide-labeled protein (from Protocol 1)
-
DBCO-functionalized molecule (e.g., a fluorescent dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Click Reaction: Add a 1.5- to 3-fold molar excess of the DBCO-functionalized molecule to the azide-labeled protein in the reaction buffer.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by techniques like SDS-PAGE or HPLC.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion chromatography) to remove unreacted DBCO-molecule.
-
Characterization: Characterize the final conjugate for purity and identity.
Conclusion
The selection of a PEG linker is a critical step in the design of bioconjugates. This compound offers a versatile platform for a two-step conjugation strategy, combining the well-established NHS ester chemistry for amine coupling with the bioorthogonal and highly efficient click chemistry for subsequent modifications. When compared to other linkers such as those containing maleimide or DBCO groups, the choice ultimately depends on the specific application, the available functional groups on the biomolecule, and the desired properties of the final conjugate. For applications requiring copper-free conditions, a DBCO-PEG-NHS ester might be a more direct approach, while for targeting thiols, a maleimide-containing linker like SMCC is the standard choice. By understanding the chemical properties and reaction mechanisms of these different linkers, researchers can make informed decisions to optimize the performance of their bioconjugates.
References
A Head-to-Head Comparison: Azido-PEG6-NHS Ester vs. SMCC Crosslinker in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in developing bioconjugates, including antibody-drug conjugates (ADCs). The linker not only connects the biomolecule to a payload but also significantly influences the stability, solubility, and pharmacokinetic properties of the final conjugate. This guide provides an objective, data-driven comparison of two widely used heterobifunctional crosslinkers: Azido-PEG6-NHS ester and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
This comparison delves into their mechanisms of action, key performance characteristics, and provides illustrative experimental protocols to guide researchers in making an informed decision for their specific application.
At a Glance: Key Differences
| Feature | This compound | SMCC Crosslinker |
| Reactive Groups | N-Hydroxysuccinimide (NHS) ester, Azide | N-Hydroxysuccinimide (NHS) ester, Maleimide |
| Target Moieties | Primary amines (-NH2), Alkynes/Strained Alkynes | Primary amines (-NH2), Sulfhydryls (-SH) |
| Spacer Arm | PEG6 (hydrophilic) | Cyclohexane (hydrophobic) |
| Solubility | High aqueous solubility | Low aqueous solubility (requires organic co-solvent)[1] |
| Bioorthogonality | Azide group enables bioorthogonal "click chemistry" | Maleimide group is highly reactive but not strictly bioorthogonal |
| Linkage Stability | Triazole bond (from click chemistry) is highly stable. | Thioether bond is generally stable, but can undergo retro-Michael addition[2] |
| Homogeneity | Two-step process allows for more controlled conjugation | Two-step process allows for more controlled conjugation |
| Applications | ADCs, PROTACs, PEGylation, fluorescent labeling | ADCs, protein-protein conjugation, immunoassays[3] |
Chemical Structures and Reaction Mechanisms
This compound is a heterobifunctional crosslinker featuring an NHS ester and an azide group, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. The NHS ester reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond. The azide group participates in bioorthogonal "click chemistry" reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO) or the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes, to form a highly stable triazole ring.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is also a heterobifunctional crosslinker, but it contains an NHS ester and a maleimide group. Similar to the this compound, the NHS ester targets primary amines. The maleimide group, however, reacts specifically with sulfhydryl (thiol) groups, found on cysteine residues, to form a stable thioether bond. The cyclohexane ring in its structure provides stability to the maleimide group.
Below is a diagram illustrating the chemical structures of the two crosslinkers.
Diagram 1: Chemical structures of this compound and SMCC crosslinker.
The following diagram illustrates the two-step conjugation strategy for each crosslinker.
Diagram 2: Generalized two-step conjugation workflows.
Performance Comparison: A Data-Driven Analysis
While direct head-to-head studies of this compound and SMCC are limited, a comparative analysis can be constructed based on the known properties of their constituent parts: the NHS ester, the azide/maleimide group, and the PEG/cyclohexane spacer.
Conjugation Efficiency and Yield
| Parameter | This compound | SMCC Crosslinker |
| NHS Ester Reactivity | The NHS ester chemistry is a well-established method for labeling primary amines. The efficiency can be influenced by pH, with higher pH favoring the reaction but also increasing hydrolysis of the NHS ester. | Identical to this compound, as both utilize NHS ester chemistry for amine coupling. |
| Second Reaction Efficiency | The efficiency of the "click chemistry" step is generally very high. SPAAC reactions are known for their high yields and specificity, even in complex biological mixtures. CuAAC also provides high yields but requires a copper catalyst which can be cytotoxic. | The maleimide-thiol reaction is also highly efficient and proceeds rapidly at physiological pH. However, maleimides can react with other nucleophiles at higher pH and are susceptible to hydrolysis. |
| Overall Yield | The two-step process with highly efficient reactions at each step generally leads to high overall yields of the final conjugate. | High overall yields can be achieved with careful control of reaction conditions to minimize side reactions and hydrolysis. |
A study comparing different bioconjugation methods showed that SPAAC reactions with DBCO and azide can reach high efficiency, with around 90% antibody consumption in one hour.[4]
Stability of the Final Conjugate
| Linkage | Stability Profile |
| Amide Bond (from NHS ester) | Highly stable under physiological conditions. |
| Triazole Linkage (from click chemistry) | Extremely stable and resistant to chemical and enzymatic degradation. |
| Thioether Bond (from maleimide) | Generally considered stable, but the succinimide ring is susceptible to a retro-Michael reaction, which can lead to deconjugation, especially in the presence of other thiols like glutathione.[2] Ring-opening hydrolysis of the succinimide can lead to a more stable product. |
In a study comparing the stability of maleimide-based linkers, it was shown that conventional maleimide ADCs can lose a significant amount of payload over time in vivo due to the retro-Michael reaction.
Impact of the Spacer Arm
| Property | This compound (PEG6 Spacer) | SMCC Crosslinker (Cyclohexane Spacer) |
| Solubility & Aggregation | The hydrophilic PEG spacer significantly increases the water solubility of the crosslinker and the resulting conjugate. This can be crucial when working with hydrophobic payloads, as it helps to prevent aggregation. | The hydrophobic cyclohexane spacer can contribute to the overall hydrophobicity of the conjugate, potentially leading to aggregation issues, especially with hydrophobic drugs. |
| Pharmacokinetics (PK) | The inclusion of a PEG spacer can improve the pharmacokinetic profile of a bioconjugate by increasing its hydrodynamic radius, which can lead to a longer circulation half-life. | The hydrophobic nature of the SMCC linker may lead to faster clearance of the conjugate from circulation. |
| Immunogenicity | PEG is known to be non-immunogenic and can shield the bioconjugate from the immune system. | While the cyclohexane ring itself is not considered highly immunogenic, the overall properties of the conjugate will determine its immunogenicity. |
Hydrophilic linkers, such as those containing PEG, have been shown to enable the conjugation of hydrophobic drugs at a higher drug-to-antibody ratio (DAR) without causing aggregation compared to hydrophobic linkers like SMCC.
Experimental Protocols
The following are generalized protocols for the conjugation of a payload to an antibody using either this compound or SMCC. These should be optimized for specific antibodies and payloads.
Protocol 1: Antibody Labeling with this compound and Click Chemistry
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
DBCO- or Alkyne-functionalized payload
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
This compound Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted this compound using an SEC column equilibrated with PBS, pH 7.4.
-
Click Chemistry Reaction: To the purified azido-labeled antibody, add a 3- to 5-fold molar excess of the DBCO- or Alkyne-functionalized payload. If using CuAAC, the appropriate copper catalyst and ligand must be added.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final antibody-payload conjugate using an SEC column to remove excess payload.
-
Characterization: Characterize the conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm conjugation.
Protocol 2: Antibody-Drug Conjugation using SMCC
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP) (if antibody disulfides need to be reduced)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.2-7.5. If targeting native cysteines is not desired, interchain disulfides can be partially reduced using a mild reducing agent like TCEP.
-
SMCC Preparation: Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 1 hour at room temperature.
-
Purification: Remove excess, unreacted SMCC using an SEC column equilibrated with PBS, pH 6.5-7.5.
-
Conjugation: Immediately add the thiol-containing payload to the maleimide-activated antibody. A 3- to 5-fold molar excess of the payload over the antibody is typically used.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or N-acetylcysteine.
-
Final Purification: Purify the final ADC using an SEC column.
-
Characterization: Analyze the ADC using similar methods as described in Protocol 1 to determine the DAR and purity.
The following diagram illustrates a typical experimental workflow for ADC preparation and analysis.
Diagram 3: A generalized workflow for the preparation and analysis of an Antibody-Drug Conjugate.
Conclusion: Making the Right Choice
The choice between this compound and SMCC depends heavily on the specific requirements of the bioconjugation application.
Choose this compound when:
-
High hydrophilicity is required: The PEG6 spacer is ideal for improving the solubility of the conjugate and preventing aggregation, especially with hydrophobic payloads.
-
Bioorthogonal reactivity is desired: The azide group allows for highly specific "click chemistry" reactions, which can be performed in complex biological media with minimal side reactions.
-
Enhanced pharmacokinetic properties are a goal: The PEG spacer can help to extend the circulation half-life of the bioconjugate.
-
A highly stable linkage is critical: The triazole bond formed via click chemistry is exceptionally stable.
Choose SMCC when:
-
A well-established, traditional crosslinker is preferred: SMCC has a long history of use in bioconjugation and is well-characterized.
-
Targeting cysteine residues is the primary goal: The maleimide group provides a reliable method for conjugating to free sulfhydryl groups.
-
The hydrophobicity of the linker is not a concern: For applications where the payload is relatively hydrophilic or aggregation is not an issue, SMCC can be a cost-effective choice.
-
The potential for retro-Michael addition is acceptable or can be mitigated: For many applications, the stability of the thioether bond is sufficient, or strategies can be employed to stabilize the linkage.
Ultimately, for cutting-edge applications such as the development of next-generation ADCs and other complex bioconjugates, the superior hydrophilicity, bioorthogonality, and stability offered by this compound make it a compelling choice. However, SMCC remains a robust and valuable tool for a wide range of bioconjugation needs where its properties are well-suited to the application. Empirical testing and optimization will always be necessary to determine the best crosslinker for a specific project.
References
A Researcher's Guide to the Characterization of Azido-PEG6-NHS Ester Labeled Proteins
For researchers, scientists, and drug development professionals, the precise modification of proteins is fundamental to advancing biological understanding and creating novel therapeutics. Azido-PEG6-NHS ester has emerged as a valuable tool for protein labeling, offering a discrete polyethylene glycol (PEG) spacer and a bioorthogonal azide handle for subsequent "click" chemistry applications. This guide provides an objective comparison of this compound with alternative labeling reagents, supported by experimental data and detailed protocols for characterization.
Comparison of Amine-Reactive Labeling Reagents
The selection of a labeling reagent is critical and depends on the desired properties of the final conjugate, including homogeneity, stability, and retained biological function. This compound is a heterobifunctional linker that combines an amine-reactive N-hydroxysuccinimide (NHS) ester with an azide group, spaced by a hexaethylene glycol chain.[1][2][3] This discrete PEG linker (dPEG®) offers advantages over traditional polydisperse PEG reagents by ensuring a uniform molecular weight of the final conjugate, which simplifies analysis and improves reproducibility.[4]
The primary alternatives to this compound for amine labeling include other Azido-PEGn-NHS esters with varying PEG chain lengths, as well as different reactive chemistries such as maleimides for targeting sulfhydryl groups. While direct comparative studies on the labeling efficiency of different Azido-PEG-NHS esters are not extensively available, the choice of PEG length can influence properties like solubility and potential aggregation.[5] Longer PEG chains may offer increased solubility but could also potentially interfere with protein function.
The azide group allows for highly specific and efficient "click" chemistry reactions, such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), to attach a wide range of functionalities like fluorophores, biotin, or cytotoxic drugs for antibody-drug conjugates (ADCs). This two-step approach provides greater control over the final conjugate compared to direct labeling with a bulky molecule.
| Feature | This compound | Other Azido-PEGn-NHS Esters (e.g., PEG3, PEG12) | Maleimide-PEGn-Azide |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Maleimide |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) |
| Bioorthogonal Handle | Azide | Azide | Azide |
| Spacer Arm | Discrete hexaethylene glycol (PEG6) | Discrete polyethylene glycol (e.g., PEG3, PEG12) | Discrete or polydisperse polyethylene glycol |
| Specificity of Initial Labeling | Moderate to low (targets accessible amines) | Moderate to low (targets accessible amines) | High (targets available cysteines) |
| Control over Degree of Labeling (DoL) | Moderate; can be influenced by reaction conditions | Moderate; can be influenced by reaction conditions | High, if free cysteines are limited |
| Linkage Stability | Stable amide bond | Stable amide bond | Stable thioether bond |
| Key Advantage | Homogeneous product, good balance of hydrophilicity and length. | Tunable hydrophilicity and spacer length. | Site-specific labeling on cysteine residues. |
| Potential Drawback | Potential for heterogeneous labeling on multiple lysines. | Longer PEGs may impact protein function. | Requires available free cysteine residues. |
Experimental Characterization of Labeled Proteins
A thorough characterization of proteins labeled with this compound is crucial to ensure the desired modification has been achieved and that the protein's integrity and function are maintained. The primary analytical techniques employed are mass spectrometry and size-exclusion chromatography.
Mass Spectrometry for Degree of Labeling (DoL) Analysis
Mass spectrometry (MS) is a powerful tool for confirming covalent modification and determining the degree of labeling (DoL), which is the average number of labels per protein molecule. Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used to measure the mass increase of the protein after labeling.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is an essential technique for characterizing the size, molecular weight, and aggregation state of PEGylated proteins. Conventional size-exclusion chromatography relies on column calibration with standards, which is not accurate for PEGylated proteins due to their altered hydrodynamic radius. SEC-MALS, however, directly measures the molar mass of the eluting species, providing an accurate assessment of the conjugate's size and the presence of any aggregates.
Experimental Protocols
Here we provide detailed protocols for the labeling of a generic antibody (e.g., IgG) with this compound and its subsequent characterization.
Protocol 1: Antibody Labeling with this compound
Materials:
-
Antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column equilibrated with PBS.
Protocol 2: Determination of Degree of Labeling (DoL) by Mass Spectrometry
Materials:
-
Labeled and purified antibody from Protocol 1
-
Unlabeled antibody (control)
-
Mass spectrometer (ESI-TOF or MALDI-TOF)
Procedure:
-
Sample Preparation: Prepare the labeled and unlabeled antibody samples according to the instrument manufacturer's instructions.
-
Mass Analysis: Acquire the mass spectra for both the labeled and unlabeled antibody samples.
-
Data Analysis: Deconvolute the spectra to determine the molecular weights of the major species. The number of attached Azido-PEG6 linkers can be calculated by the mass shift between the labeled and unlabeled protein. The molecular weight of this compound is approximately 476.48 g/mol .
Protocol 3: Analysis of Aggregation by SEC-MALS
Materials:
-
Labeled and purified antibody from Protocol 1
-
SEC-MALS system
-
Mobile phase (e.g., PBS)
Procedure:
-
System Equilibration: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors (MALS, UV, and RI).
-
Sample Injection: Inject the labeled antibody sample onto the SEC column.
-
Data Acquisition and Analysis: Collect the data and use the software to calculate the molar mass across the elution profile. The presence of high molecular weight species eluting earlier than the main peak indicates aggregation.
Protocol 4: Functional Assessment of Labeled Antibody by ELISA
Materials:
-
Labeled and purified antibody from Protocol 1
-
Unlabeled antibody (control)
-
Antigen-coated ELISA plate
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
Procedure:
-
Antibody Binding: Prepare serial dilutions of the labeled and unlabeled antibodies and add them to the wells of the antigen-coated ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate several times to remove unbound antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the substrate solution and incubate until color develops. Stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Compare the binding curves of the labeled and unlabeled antibodies to assess any changes in antigen-binding affinity.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways.
Caption: Experimental workflow for labeling and characterization.
Proteins labeled with this compound can be powerful tools for studying complex biological systems, such as signaling pathways. For example, an antibody labeled with this reagent could be used to track its interaction with cell surface receptors like the Epidermal Growth Factor Receptor (EGFR) and the subsequent downstream signaling cascade.
Caption: EGFR signaling pathway visualization.
References
Mass Spectrometry Analysis of Azido-PEG6-NHS Ester Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules using crosslinkers is a cornerstone of modern biotechnology and drug development. Among the diverse array of available reagents, Azido-PEG6-NHS ester has emerged as a versatile tool for introducing a polyethylene glycol (PEG) spacer and an azide handle for subsequent "click" chemistry applications. This guide provides a comprehensive comparison of the mass spectrometry analysis of biomolecules conjugated with this compound against common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Crosslinkers in Mass Spectrometry
The choice of crosslinker significantly impacts the mass spectrometry analysis of the resulting conjugate. Key performance indicators include mass accuracy, signal-to-noise ratio, and the complexity of the resulting mass spectrum. This section compares this compound with a non-PEGylated linker (SMCC) and a linker with a shorter PEG chain (Azido-PEG2-NHS ester).
| Feature | This compound | SMCC (non-PEGylated) | Azido-PEG2-NHS Ester |
| Typical Mass Shift | 335.3 Da | 222.2 Da | 163.2 Da |
| Mass Accuracy | High (<10 ppm with high-resolution MS) | High (<5 ppm with high-resolution MS) | High (<10 ppm with high-resolution MS) |
| Signal-to-Noise Ratio | Generally lower due to PEG heterogeneity | Generally higher | Moderate |
| Spectral Complexity | Increased due to the distribution of PEG oligomers, potentially leading to broader peaks.[1][2] | Low, typically sharp, well-defined peaks. | Slightly increased compared to non-PEGylated linkers. |
| Ionization Efficiency | Can be suppressed; may require optimization of MS conditions.[1] | Generally high. | Moderate. |
| Fragmentation Pattern | Dominated by characteristic PEG fragment ions (loss of 44 Da units).[3] | Predictable fragmentation of the linker backbone. | Shows characteristic PEG fragmentation. |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining high-quality mass spectrometry data. Below are representative protocols for the conjugation of a monoclonal antibody (mAb) with this compound and its subsequent analysis by LC-MS/MS.
Protocol 1: Conjugation of a Monoclonal Antibody with this compound
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Crosslinker Preparation: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM immediately before use.
-
Conjugation Reaction: Add a 10-fold molar excess of the this compound solution to the mAb solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.
-
Concentration Determination: Determine the concentration of the conjugated antibody using a standard protein assay (e.g., BCA assay).
Protocol 2: LC-MS/MS Analysis of Azido-PEG6-Conjugated Antibody
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.[4]
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
LC Method:
-
Column: Reversed-phase C4 column suitable for protein separations (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 500-4000.
-
Data Acquisition: Acquire data in both MS (full scan) and data-dependent MS/MS modes.
-
Collision Energy: Use a collision energy ramp (e.g., 20-40 eV) for MS/MS fragmentation.
-
Post-column Addition (Optional): To reduce charge state complexity, a post-column infusion of a charge-reducing agent like triethylamine (TEA) can be employed.
Data Analysis:
-
Deconvolution: Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact antibody and its conjugated forms.
-
Drug-to-Antibody Ratio (DAR) Calculation: Determine the average DAR by calculating the weighted average of the different drug-loaded species observed in the deconvoluted spectrum.
-
Peptide Mapping (for site analysis): Digest the conjugated antibody with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residues that are conjugated.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for visualizing complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for ADC analysis and a relevant signaling pathway.
Caption: A generalized workflow for the mass spectrometry analysis of antibody-drug conjugates.
Caption: A simplified diagram of the ERK signaling pathway and its inhibition by an ADC.
Conclusion
The mass spectrometry analysis of this compound conjugates presents unique challenges and considerations compared to non-PEGylated or shorter-chain PEG linkers. The inherent heterogeneity of the PEG chain can lead to more complex spectra and potentially lower signal-to-noise ratios. However, the benefits of PEGylation, such as improved solubility and pharmacokinetics, often outweigh these analytical hurdles. By employing optimized LC-MS/MS protocols, including the potential use of charge-reducing agents, researchers can obtain high-quality, accurate mass data for the comprehensive characterization of these important bioconjugates. The choice of linker should be guided by a thorough understanding of both the desired biological properties of the conjugate and the available analytical techniques for its characterization.
References
A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for Azido-PEG6-NHS Ester
In the realm of bioconjugation, drug development, and materials science, the ability to specifically and efficiently link molecules is paramount. "Click chemistry," a term for reactions that are high-yielding, stereospecific, and generate minimal byproducts, has become an indispensable tool. The Azido-PEG6-NHS ester is a hetero-bifunctional linker designed to leverage this chemistry. Its N-hydroxysuccinimide (NHS) ester end reacts with primary amines on proteins or other biomolecules, while its azide group serves as a handle for the subsequent "click" reaction.
This guide provides an objective comparison between the two primary methods for azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the more recent, catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Understanding the advantages and limitations of each is crucial for selecting the optimal strategy for your research needs.
Mechanism of Action
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to facilitate the reaction between an azide and a terminal alkyne.[1] In contrast, SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a catalyst, driven by the release of ring strain.[]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted triazole.[3][4] The copper catalyst significantly accelerates the reaction rate, reportedly by a factor of 107 to 108 compared to the uncatalyzed version.[5] This method is highly efficient and works under a broad range of conditions, including in aqueous buffers.
Figure 1. Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that eliminates the need for a cytotoxic copper catalyst. The reaction is driven by the high ring strain of a cyclooctyne (e.g., DBCO, BCN), which readily undergoes a [3+2] cycloaddition with an azide to form a triazole. This copper-free approach is highly advantageous for applications in living systems.
Figure 2. Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Comparative Analysis
The choice between CuAAC and SPAAC depends critically on the experimental context, particularly the sensitivity of the system to copper and the required reaction kinetics.
| Feature | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Catalyst | Copper(I) required | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity. Ligands can mitigate but not eliminate toxicity. | High; ideal for in vivo and live-cell applications. |
| Reaction Rate (k₂) | Generally faster (10 to 104 M⁻¹s⁻¹) | Generally slower; dependent on the cyclooctyne used (e.g., DBCO is faster than BCN). |
| Alkyne Reactant | Simple terminal alkynes | Bulky, strained cyclooctynes (e.g., DBCO, BCN) |
| Reagent Cost & Accessibility | Terminal alkynes are generally inexpensive and readily available. | Strained cyclooctynes can be complex and more expensive to synthesize. |
| Regioselectivity | Highly specific, yielding the 1,4-disubstituted triazole. | Produces a mixture of regioisomers. |
| Side Reactions | Potential for oxidative damage from reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system. | Strained alkynes can be susceptible to side reactions with thiols, though this is generally minimal. |
Experimental Protocols
The following are generalized protocols for a two-step labeling procedure using this compound.
Figure 3. General experimental workflow for two-step protein labeling.
Protocol 1: Amine Labeling with this compound
This is the initial step for both CuAAC and SPAAC methods.
-
Reagent Preparation : Prepare a protein solution (1-10 mg/mL) in an amine-free buffer like PBS at pH 7.2-8.5. Buffers containing primary amines (e.g., Tris or glycine) must be avoided. Immediately before use, dissolve the this compound in a small amount of an organic solvent like DMSO or DMF to make a 10 mM stock solution.
-
Labeling Reaction : Add a 20-fold molar excess of the this compound solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification : Remove unreacted this compound using a desalting column or dialysis. The resulting azide-activated protein is now ready for the click reaction.
Protocol 2A: Copper-Catalyzed Click Reaction (CuAAC)
-
Reagent Preparation : Prepare stock solutions of your alkyne-containing molecule (e.g., a fluorophore), a copper-chelating ligand like THPTA (100 mM in water), CuSO₄ (50 mM in water), and a reducing agent like sodium ascorbate (500 mM in water, prepared fresh).
-
Click Reaction : In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-probe (2-5 fold molar excess), and the THPTA ligand (final concentration 1 mM). In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
-
Initiation : Add the premixed catalyst solution to the protein mixture and incubate at room temperature for 1-4 hours.
-
Purification : Purify the final conjugate to remove excess reagents and catalyst components.
Protocol 2B: Copper-Free Click Reaction (SPAAC)
-
Reagent Preparation : Prepare a stock solution of the strained alkyne (e.g., DBCO-fluorophore) in DMSO.
-
Click Reaction : To the solution of azide-labeled protein, add the strained alkyne reagent (typically a 2-10 fold molar excess).
-
Incubation : Incubate the reaction at room temperature. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne and the concentrations used. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
Purification : Purify the final conjugate to remove any unreacted strained alkyne.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for conjugations involving this compound is dictated by the specific requirements of the application.
-
Choose CuAAC when:
-
High reaction speed is critical.
-
The experimental system is not sensitive to copper toxicity (e.g., in vitro applications, material science).
-
The cost and accessibility of simple terminal alkyne reagents are a priority.
-
-
Choose SPAAC when:
-
Biocompatibility is the primary concern, such as in live-cell imaging or in vivo studies.
-
The introduction of a metal catalyst and its associated ligands/reducing agents could interfere with the system.
-
A completely bioorthogonal reaction is required.
-
For drug development professionals, the high biocompatibility of SPAAC makes it the superior choice for creating antibody-drug conjugates or for in vivo tracking of therapeutics. For researchers focused on developing new materials or in vitro diagnostic assays, the speed and cost-effectiveness of CuAAC may be more advantageous. By carefully considering these factors, scientists can effectively harness the power of click chemistry for their specific bioconjugation needs.
References
A Comparative Guide to Protein Labeling: Azido-PEG6-NHS Ester vs. Alternative Chemistries
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for elucidating biological function, developing targeted therapeutics, and creating sensitive diagnostics. The choice of conjugation chemistry significantly impacts the quality and reliability of experimental outcomes. This guide provides an objective comparison of protein labeling using Azido-PEG6-NHS ester followed by click chemistry against other common labeling methodologies, supported by experimental protocols and data.
This guide focuses on the validation of this compound, a popular reagent that introduces an azide handle onto proteins for subsequent bioorthogonal "click" chemistry reactions. We will compare this two-step approach with traditional one-step labeling methods, evaluating key performance metrics such as specificity, efficiency, and control over the degree of labeling.
At a Glance: this compound vs. Other Labeling Chemistries
| Feature | This compound (Two-Step Click Chemistry) | Direct NHS Ester Labeling (One-Step) | Maleimide-Based Labeling (One-Step) |
| Reaction Mechanism | 1. Nucleophilic acyl substitution 2. Bioorthogonal cycloaddition | Nucleophilic acyl substitution | Michael addition |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Specificity | High (due to bioorthogonal nature of the second step) | Moderate to low (can react with other nucleophiles) | High (specific to free thiols) |
| Control over Degree of Labeling (DoL) | High (can be precisely controlled in the second step)[1] | Moderate (challenging to control precisely)[1] | High (dependent on the number of free cysteines) |
| Linkage Stability | High (stable triazole ring)[2] | High (stable amide bond)[2] | Stable thioether bond, but potential for maleimide ring hydrolysis |
| Side Reactions | Minimal in the click chemistry step[2] | Hydrolysis of the NHS ester is a major competing reaction | Reaction with other nucleophiles at high pH, maleimide hydrolysis |
| Biocompatibility | High (especially with copper-free click chemistry) | High | Generally high, but maleimides can react with other biological thiols |
The Two-Step Advantage: Unpacking the this compound Workflow
The use of this compound for protein labeling is a two-step process that offers enhanced control and specificity compared to traditional one-step methods.
Step 1: Introduction of the Azide Handle. The N-Hydroxysuccinimide (NHS) ester of the Azido-PEG6-NHS reagent reacts with primary amines (the ε-amino group of lysine residues and the N-terminus) on the protein surface to form a stable amide bond. This initial step introduces a bioorthogonal azide functional group onto the protein. The polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the resulting labeled protein in aqueous buffers.
Step 2: Bioorthogonal Click Chemistry. The azide-modified protein can then be specifically and efficiently conjugated to a molecule of interest (e.g., a fluorophore, biotin, or drug molecule) that contains a complementary alkyne group. This reaction, known as "click chemistry," is highly selective and proceeds with high yield under mild, aqueous conditions. The most common forms are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.
References
A Researcher's Guide to the Spectroscopic Analysis of Bioconjugates with Azido-PEG6-NHS Ester
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring their efficacy, safety, and reproducibility. This guide provides a comprehensive comparison of spectroscopic methods for the analysis of bioconjugates synthesized using the heterobifunctional linker, Azido-PEG6-NHS ester. We will explore its performance in comparison to common alternatives and provide detailed experimental protocols and supporting data to facilitate informed decisions in your research.
This compound is a versatile crosslinker featuring a primary amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group, connected by a six-unit polyethylene glycol (PEG) spacer. This architecture allows for a two-step conjugation strategy: first, the NHS ester reacts with primary amines (like those on lysine residues of proteins) to form a stable amide bond. Subsequently, the azide group can be utilized for "click chemistry," such as the strain-promoted alkyne-azide cycloaddition (SPAAC), to attach a second molecule of interest. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting bioconjugate.
Spectroscopic Characterization of Bioconjugates
A multi-faceted spectroscopic approach is essential for the thorough characterization of bioconjugates. Key techniques include UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and fluorescence spectroscopy. Each method provides unique insights into the success of the conjugation, the degree of labeling, and the structural integrity of the biomolecule.
Comparison of this compound with Alternative Linkers
The choice of a linker is critical and depends on the specific application. Here, we compare this compound with another widely used class of reagents: Maleimide-PEG-NHS esters. Maleimide groups react specifically with thiol groups (from cysteine residues), offering a different site of conjugation on proteins.
| Feature | This compound | Maleimide-PEG-NHS Ester |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Reaction Chemistry | NHS ester reaction with amines; Azide for click chemistry | NHS ester reaction with amines; Maleimide reaction with thiols |
| Specificity | Moderate for NHS ester (multiple lysines); High for azide (bioorthogonal) | High for maleimide (specific to thiols) |
| Stability of Linkage | Stable amide bond; Very stable triazole ring | Stable amide bond; Thioether bond can undergo retro-Michael addition |
| Typical Efficiency | NHS ester reaction: Variable; Click chemistry: High | Maleimide reaction: Generally high but can be influenced by thiol accessibility |
Experimental Protocols and Data Presentation
This section provides detailed protocols for key spectroscopic analyses and presents comparative data in a structured format.
UV-Vis Spectroscopy for Determining Degree of Labeling (DOL)
UV-Vis spectroscopy is a straightforward and widely accessible method to quantify the extent of conjugation, often referred to as the Degree of Labeling (DOL).
Experimental Protocol:
-
Sample Preparation: Purify the bioconjugate from excess, unreacted labeling reagent using size exclusion chromatography or dialysis.
-
Spectra Acquisition: Measure the absorbance of the purified bioconjugate solution at 280 nm (for protein concentration) and at the wavelength of maximum absorbance (λmax) of the attached molecule (if it has a chromophore). A blank measurement using the purification buffer should be performed.
-
Calculation: The DOL can be calculated using the Beer-Lambert law. The formula is adjusted to account for the absorbance of the label at 280 nm.
Formula for DOL Calculation:
Caption: HER2-targeted ADC mechanism of action.
By employing a combination of these spectroscopic techniques and understanding the underlying principles of different bioconjugation strategies, researchers can effectively characterize their bioconjugates, ensuring the development of robust and reliable tools for therapeutic and diagnostic applications.
Stability Showdown: A Comparative Guide to Amide Bonds from NHS Ester Reactions
For researchers, scientists, and drug development professionals, the creation of stable covalent linkages is paramount. Among the most common and robust connections is the amide bond, frequently formed through the reaction of an N-Hydroxysuccinimide (NHS) ester with a primary amine. This guide provides an objective comparison of the stability of amide bonds derived from NHS ester reactions against those formed by other prevalent methods, supported by experimental data and detailed protocols.
The Unrivaled Stability of the Amide Bond
The amide bond is renowned for its exceptional stability, a characteristic attributed to resonance stabilization which imparts a partial double bond character to the C-N bond.[1][2] This makes it significantly more resistant to hydrolysis than ester bonds.[1] Under physiological conditions (pH ~7.4), the half-life of a peptide bond, a naturally occurring amide linkage, can be on the order of years.[1] The amide linkage formed via NHS ester chemistry is effectively irreversible under these conditions, ensuring that conjugated payloads like fluorophores, drugs, or biotin do not dissociate during downstream assays or in vivo applications.[]
While the final amide bond is consistently stable, the key differences between various formation methods lie in the reaction kinetics, efficiency, and the stability of the intermediate species.
NHS Ester Reactions: A Reliable Route to Amide Bond Formation
NHS esters are a popular choice for bioconjugation due to their high reactivity and selectivity towards primary amines, such as those on the lysine side chains and N-termini of proteins. The reaction proceeds rapidly under mild aqueous conditions (pH 7.2-8.5), forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.
However, a critical competing reaction is the hydrolysis of the NHS ester itself, which becomes more pronounced at higher pH and in dilute protein solutions. This hydrolysis can reduce the efficiency of the desired amidation reaction.
Quantitative Stability Comparison
Direct, comprehensive comparative studies on the stability of amide bonds formed from a wide array of coupling reagents are not abundant in the literature. However, data from specific applications can provide valuable insights. The following table summarizes illustrative stability data for amide bonds in different contexts.
| Linkage Type | Formation Method | Molecule/System | Conditions | Stability Metric (Half-life, t½) | Reference |
| Amide | NHS Ester | Porphyrin-PEG Conjugate | pH 8.0, Room Temp. | Amidation t½: 80 min | |
| Amide | NHS Ester | Porphyrin-PEG Conjugate | pH 9.0, Room Temp. | Amidation t½: 10 min | |
| Amide | General Peptide Bond | Generic Peptide | pH 7.0 | Years | |
| Thioether | Maleimide-Thiol | Bioconjugate | Physiological pH | Generally Stable | |
| Ester | General Ester | Organic Molecule | Neutral pH | Prone to Hydrolysis |
Note: The amidation half-life for the Porphyrin-PEG conjugate reflects the reaction rate to form the amide bond, not the subsequent hydrolysis of the formed amide bond. The stability of the resulting amide bond is expected to be very high, with a half-life of years under physiological conditions.
Factors Influencing Amide Bond Stability
Several factors can influence the stability of an amide bond, irrespective of its formation method:
-
pH: Amide bonds are generally stable at neutral pH but can be hydrolyzed under strong acidic or basic conditions.
-
Enzymatic Cleavage: Proteases and other enzymes can specifically cleave amide bonds in peptides and proteins.
-
Steric Hindrance: Bulky groups near the amide bond can sterically hinder the approach of water or enzymes, thus increasing its stability.
-
Electronic Effects: The electronic nature of the surrounding molecular structure can influence the susceptibility of the carbonyl carbon to nucleophilic attack.
Visualizing the Chemistry
NHS Ester Reaction Workflow
The following diagram illustrates the two-step process of activating a carboxylic acid to an NHS ester and its subsequent reaction with a primary amine to form a stable amide bond.
Caption: Workflow of NHS ester-mediated amide bond formation.
Factors Affecting Amide Bond Stability
This diagram outlines the key factors that can impact the stability of a formed amide bond.
Caption: Key factors influencing the stability of amide bonds.
Experimental Protocols
General Protocol for NHS Ester Coupling Reaction
This protocol provides a general guideline for the conjugation of a primary amine-containing molecule to an NHS ester-activated molecule.
-
Preparation of Reagents:
-
Dissolve the amine-containing molecule in a non-nucleophilic buffer with a pH between 7.2 and 8.5 (e.g., phosphate, borate, or carbonate buffer).
-
Dissolve the NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF.
-
-
Coupling Reaction:
-
Add the dissolved NHS ester to the amine-containing solution. The final concentration of the organic solvent should typically be less than 10%.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to the reaction mixture to consume any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Protocol for Assessing Amide Bond Stability via Hydrolysis
This protocol outlines a method to assess the stability of an amide bond under specific conditions.
-
Sample Preparation:
-
Dissolve the amide-containing compound in a buffer of the desired pH (e.g., physiological buffer at pH 7.4, or more acidic/basic buffers to accelerate degradation).
-
-
Incubation:
-
Incubate the sample at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points, withdraw aliquots of the sample.
-
Analyze the aliquots using a suitable analytical technique such as HPLC or LC-MS to quantify the amount of the intact compound remaining and the amount of hydrolysis products formed.
-
-
Data Analysis:
-
Plot the concentration of the intact compound versus time.
-
Determine the rate of hydrolysis and the half-life of the amide bond under the tested conditions.
-
Conclusion
The amide bond formed through NHS ester chemistry is exceptionally stable under a wide range of physiological conditions, making it a highly reliable choice for applications demanding long-term covalent linkages. While the NHS ester reagent itself is susceptible to hydrolysis, which can impact conjugation efficiency, careful control of reaction conditions, particularly pH, can maximize the yield of the desired stable amide product. When compared to other linkages, the amide bond stands out for its robustness, ensuring the integrity of the final conjugate in demanding research and therapeutic applications.
References
Navigating Bioconjugation: A Comparative Guide to the Efficiency of Azido-PEG6-NHS Ester in Biological Samples
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The choice of linker is critical, dictating the efficiency, specificity, and ultimate success of the conjugate. This guide provides an in-depth comparison of Azido-PEG6-NHS ester, a popular amine-reactive crosslinker, and its alternatives, with a focus on their performance in various biological matrices. Supported by experimental data, this guide aims to empower researchers to make informed decisions for their bioconjugation strategies.
This compound is a bifunctional linker featuring an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a six-unit polyethylene glycol (PEG) spacer. The NHS ester targets primary amines (the N-terminus and lysine side chains) on proteins and other biomolecules, forming a stable amide bond. The azide group serves as a handle for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of a second molecule of interest. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance.
Performance in Diverse Biological Environments
The efficiency of this compound is significantly influenced by the complexity of the biological sample. While highly effective in simple buffered solutions, its performance can be challenged by the presence of competing nucleophiles and hydrolytic enzymes in complex matrices like plasma, serum, cell lysates, and tissue homogenates.
Quantitative Comparison of Labeling Efficiency
The following table summarizes the expected relative efficiency of this compound in various biological samples compared to an ideal buffer system. These values are synthesized from published data on NHS ester reactivity and stability in complex biological environments. Efficiency is presented as a relative percentage, with the reaction in a simple buffer (e.g., PBS) set as the baseline.
| Biological Sample | Key Interfering Factors | Estimated Relative Labeling Efficiency (%) | Alternative Strategies & Expected Performance |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Minimal interference; primary competition is hydrolysis. | 85-95% | High efficiency is expected with most alternatives. |
| Plasma/Serum | Abundant proteins with primary amines, other nucleophiles (e.g., thiols, hydroxyls), and esterases that can accelerate hydrolysis. | 40-60% | SPAAC (e.g., DBCO-NHS ester): Higher specificity and efficiency due to the bioorthogonal nature of the click reaction. Maleimide-Thiol Conjugation: Highly specific for free thiols (cysteine residues). |
| Cell Lysate | High concentration of proteins and other nucleophiles (e.g., amino acids, glutathione). | 30-50% | SPAAC (e.g., DBCO-NHS ester): Significantly better performance due to minimal cross-reactivity with cellular components. Maleimide-Thiol Conjugation: Effective for targeting cysteine residues, but susceptible to reaction with abundant free thiols like glutathione. |
| Tissue Homogenate | Complex mixture of proteins, lipids, and other cellular components leading to high background reactivity and steric hindrance. | 20-40% | SPAAC (e.g., DBCO-NHS ester): The preferred method for its high specificity in such a complex environment. |
Note: The estimated efficiencies are based on the principle that the complex biological samples contain numerous primary amines and other nucleophiles that compete with the target molecule for the NHS ester, as well as the increased rate of hydrolysis in these environments.
The Chemistry of Efficiency: A Closer Look
The reactivity of the NHS ester is a double-edged sword. While it allows for rapid conjugation to primary amines, it is also susceptible to hydrolysis, a competing reaction where the ester reacts with water, rendering it inactive. The rate of hydrolysis is pH-dependent, increasing significantly at higher pH values.[1][] In biological samples, the presence of endogenous esterases can further accelerate this degradation.
Furthermore, while NHS esters are primarily reactive towards primary amines, side reactions with other nucleophilic residues such as serine, threonine, and tyrosine have been reported.[3] In complex mixtures like cell lysates and plasma, where the concentration of these off-target nucleophiles is high, a significant portion of the this compound can be consumed in non-productive reactions, leading to a lower yield of the desired conjugate. Some studies in proteomics have shown that this "overlabeling" can account for over 25% of reactions under unoptimized conditions.[4]
Alternative Bioconjugation Strategies
To overcome the limitations of NHS ester chemistry in complex biological samples, researchers can turn to more specific and bioorthogonal "click chemistry" reactions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry reaction involves the use of a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts specifically with an azide. Reagents like DBCO-PEG-NHS ester can be used to first label the primary amines on a biomolecule, followed by a highly efficient and specific reaction with an azide-modified molecule, even in the presence of a vast excess of other nucleophiles.[5]
-
Maleimide-Thiol Conjugation: This strategy targets the thiol group of cysteine residues, which are typically less abundant than primary amines on the surface of proteins. This allows for more site-specific labeling. Maleimide-PEG-NHS esters can be used in a two-step process to link two proteins.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization of the molar excess of the reagent and reaction time may be necessary for specific applications.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with a suitable buffer like PBS.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.
Quantification of Labeling Efficiency (Degree of Labeling)
The degree of labeling (DOL), or the average number of PEG molecules conjugated to each protein, can be determined using various methods, including:
-
UV-Vis Spectroscopy: If the PEGylated molecule has a unique absorbance, the DOL can be calculated using the Beer-Lambert law.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): The mass difference between the native and PEGylated protein can be used to determine the number of attached PEG chains.
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion (SEC) or reversed-phase (RP) HPLC can be used to separate and quantify the different PEGylated species.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Azido-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]
- 4. New chemical strategy boosts accuracy in proteomics [asbmb.org]
- 5. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azido-PEG6-NHS Ester: A Comprehensive Guide
The safe handling and disposal of Azido-PEG6-NHS ester are critical for ensuring laboratory safety and environmental compliance. This bifunctional linker, while essential in bioconjugation and drug development, contains two reactive groups—an azide and an N-hydroxysuccinimide (NHS) ester—that necessitate specific disposal protocols. Adherence to these procedures is mandatory to mitigate risks associated with toxicity, reactivity, and potential explosivity.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies that the substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: When handling the solid powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling dust[1][2].
Core Hazards and Disposal Principles
The disposal procedure for this compound is dictated by the hazards of its constituent functional groups:
-
Azido Group (-N₃): Azides are acutely toxic and potentially explosive[3]. They can react with acids to form hydrazoic acid (HN₃), a highly toxic and explosive gas[3]. Critically, azides can react with metals like copper and lead, often found in plumbing, to form highly shock-sensitive and explosive metal azides. Therefore, drain disposal of any azide-containing waste is strictly prohibited .
-
NHS Ester Group: This group is highly reactive towards nucleophiles, particularly primary amines. It is also susceptible to hydrolysis. While this reactivity is useful for conjugation, it must be neutralized or "quenched" before final disposal to ensure the waste is chemically stable.
-
Polyethylene Glycol (PEG) Linker: The PEG component is a water-soluble polymer generally considered to have low toxicity and to be biodegradable. However, its presence does not negate the hazards of the azide and NHS ester groups. All waste must be handled as hazardous.
Step-by-Step Disposal Procedures
All materials and solutions containing this compound must be segregated and disposed of as hazardous chemical waste. Do not mix azide waste with other waste streams, especially acidic waste.
Step 1: Managing Different Waste Streams
A. Unused or Expired Solid Product:
-
Do Not Discard in Regular Trash: The solid powder must never be disposed of in standard laboratory or municipal trash.
-
Collection: Keep the product in its original, tightly sealed vial.
-
Containment: Place the vial into a designated, clearly labeled hazardous waste container for solid chemicals.
B. Concentrated Solutions (e.g., in DMSO or DMF):
-
Direct Disposal: Do not attempt to treat or dilute concentrated organic solutions.
-
Collection: Transfer the solution directly into a designated hazardous waste container compatible with the organic solvent used.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the solvent (e.g., DMSO).
C. Dilute Aqueous Solutions (Post-Reaction Buffers, etc.):
-
Pre-Treatment (Quenching): The reactive NHS ester in aqueous solutions should be hydrolyzed before collection for disposal. This renders the waste less reactive.
-
Collection: Transfer the quenched solution into a designated container for aqueous hazardous waste. NEVER pour down the drain .
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents.
D. Contaminated Laboratory Supplies:
-
Segregation: All solid items that have come into contact with this compound, such as pipette tips, gloves, weigh boats, and microfuge tubes, must be considered contaminated.
-
Collection: Place all contaminated solid waste into a designated, sealed container or bag for solid hazardous waste.
Step 2: Final Disposal
-
Storage: Store all hazardous waste containers in a cool, well-ventilated, and designated satellite accumulation area, following your institution's guidelines.
-
Contact EHS: Arrange for pickup and final disposal by contacting your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Hydrolysis of Reactive NHS Ester
This protocol details the pre-treatment step to quench the reactivity of the NHS ester in dilute aqueous solutions before collection as hazardous waste. This should be performed in a chemical fume hood.
Objective: To hydrolyze the amine-reactive NHS ester group, reducing the chemical reactivity of the aqueous waste.
Materials:
-
Aqueous waste solution containing this compound.
-
0.1 M Sodium Bicarbonate solution or another suitable mild base.
-
pH indicator strips.
-
Designated aqueous hazardous waste container.
Procedure:
-
pH Adjustment: Check the pH of the aqueous waste solution. If it is acidic, slowly add the 0.1 M sodium bicarbonate solution until the pH is adjusted to between 7.5 and 8.5. This mildly basic condition facilitates the hydrolysis of the NHS ester.
-
Incubation: Allow the solution to stand at room temperature for a minimum of 4 hours (or overnight) to ensure the complete hydrolysis of the NHS ester group.
-
Collection for Disposal: Carefully transfer the treated solution into the designated aqueous hazardous waste container.
-
Final Labeling: Ensure the waste container is properly labeled with all its contents.
Hazard Summary and Disposal Data
The following table summarizes key hazard data and disposal parameters for the functional groups present in this compound.
| Component | Primary Hazard | Key Disposal Consideration | Incompatible Materials |
| Azido Group (-N₃) | Acutely toxic, potentially explosive. | Strictly prohibit drain disposal . Collect as hazardous waste. | Heavy metals (copper, lead), acids, halogenated solvents, bromine, carbon disulfide. |
| NHS Ester Group | Reactive, moisture-sensitive. | Quench (hydrolyze) in aqueous solutions before collection. | Strong acids/alkalis, strong oxidizing/reducing agents. |
| PEG Linker | Generally low toxicity, biodegradable. | Does not reduce the overall hazard; dispose of as part of the hazardous compound. | Not significant in this context. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG6-NHS Ester
Essential safety protocols and operational guidance for the use of Azido-PEG6-NHS ester in research and drug development.
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a versatile linker used in bioconjugation, antibody-drug conjugates (ADCs), and PROTACs. Adherence to these procedures will help ensure safe and effective use, from initial handling to final disposal.
Immediate Safety and Handling Precautions
This compound is classified as an irritant that is harmful if swallowed and may cause respiratory irritation.[1] It is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or goggles with side shields | Protects against splashes and aerosols.[4] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Consider double-gloving for added protection. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of dust or aerosols. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to inform your experimental design and storage plans.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₂N₄O₁₀ | |
| Molecular Weight | 476.48 g/mol | |
| Appearance | Colorless liquid | |
| Purity | ≥ 97% | |
| Solubility in DMSO | 100 mg/mL (209.87 mM) | |
| Storage (Pure Form) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocol: From Handling to Disposal
This section provides a step-by-step guide for the safe handling, use, and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the vial upright in a designated, clearly labeled secondary container at -20°C in a dark, dry environment.
Preparation for Use
-
Acclimatization: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Work Area: Prepare your workspace within a chemical fume hood. Cover the work surface with an absorbent, disposable liner.
-
Reagent Preparation:
-
Dissolve the required amount of this compound in an appropriate anhydrous solvent (e.g., DMSO, DMF) immediately before use.
-
Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.
-
Handling and Use in Bioconjugation
-
Inert Atmosphere: For reactions sensitive to moisture, consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Utensils: Use non-metallic spatulas (e.g., plastic or ceramic) to handle the compound, as metal azides can be shock-sensitive and explosive.
-
Reaction Conditions:
-
Avoid acidic conditions, which can lead to the formation of highly toxic and explosive hydrazoic acid.
-
Do not use halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosive compounds with azides.
-
Keep the reaction mixture away from heavy metals.
-
Spill Management
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Containment: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
-
Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Quenching and Waste Management
Unreacted azide-containing waste must be chemically deactivated (quenched) before disposal.
Quenching Protocol for Dilute Azide Waste Solutions (≤5%):
This procedure should be performed in a chemical fume hood.
-
Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, place the dilute azide waste solution.
-
Nitrite Addition: While stirring, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every gram of azide in the waste.
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise from the dropping funnel until the solution is acidic (test with pH paper). Gas evolution (nitrogen and nitric oxide) will occur.
-
Completion Check: After gas evolution ceases, test for the presence of excess nitrite using potassium iodide-starch paper (a blue-black color indicates completion).
-
Neutralization: Neutralize the quenched solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 8.
-
Disposal: Dispose of the neutralized solution as hazardous aqueous waste according to your institution's guidelines. Do not pour down the drain , as this can lead to the formation of explosive metal azides in the plumbing.
Solid Waste Disposal:
-
All contaminated materials (e.g., gloves, absorbent pads, pipette tips) must be collected in a clearly labeled hazardous waste container.
-
Dispose of the waste through your institution's EHS program.
Logical Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
